molecular formula C10H11N3 B11745696 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Cat. No.: B11745696
M. Wt: 173.21 g/mol
InChI Key: LFDWIKLQKIGRDM-UHFFFAOYSA-N
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Description

2-(1,8-Naphthyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,8-Naphthyridin-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,8-Naphthyridin-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1,8-naphthyridin-2-yl)ethanamine

InChI

InChI=1S/C10H11N3/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9/h1-4,7H,5-6,11H2

InChI Key

LFDWIKLQKIGRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCN

Origin of Product

United States

Foundational & Exploratory

Chemical structure analysis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this core structure is a key strategy in the development of novel therapeutic agents. This technical guide provides a comprehensive, in-depth analysis of the methodologies required for the unambiguous structural elucidation of a specific derivative, 2-(1,8-Naphthyridin-2-yl)ethan-1-amine. Moving beyond a simple recitation of techniques, this document delves into the causal reasoning behind experimental choices and data interpretation, presenting an integrated workflow for researchers. The protocols and predictive data herein are grounded in established principles of spectroscopic analysis and serve as a self-validating framework for confirming the molecular architecture of this and structurally related compounds.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is of significant interest due to its prevalence in both natural products and synthetic pharmaceuticals.[4] The discovery of nalidixic acid in 1962, the first quinolone antibiotic which features a 1,8-naphthyridine core, marked a watershed moment, paving the way for the development of numerous potent antibacterial agents.[3] The unique electronic and steric properties of this scaffold allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.

2-(1,8-Naphthyridin-2-yl)ethan-1-amine represents a strategic modification of this core, incorporating a flexible ethylamine sidechain. This addition introduces a primary amine, a critical functional group for forming ionic interactions, hydrogen bonds, or for further synthetic elaboration. Accurate and rigorous structural confirmation is the bedrock upon which all subsequent biological and medicinal chemistry studies are built. This guide details the necessary analytical steps to achieve this confirmation with the highest degree of confidence.

Molecular and Physicochemical Profile

A foundational understanding of the target molecule's basic properties is essential before embarking on detailed structural analysis.

Chemical Structure:

Chemical Structure of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Table 1: Physicochemical Properties of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃(Calculated)
Molecular Weight 173.22 g/mol (Calculated)
CAS Number Not availableN/A
Predicted XlogP 0.8(Predicted)
Hydrogen Bond Donor Count 1(Calculated)
Hydrogen Bond Acceptor Count 3(Calculated)

The structure consists of two key domains: the rigid, planar, and aromatic 1,8-naphthyridine ring system and a flexible, aliphatic ethylamine sidechain attached at the C2 position. This combination dictates the expected spectroscopic signatures.

Synthetic Context: A Plausible Route via Friedländer Annulation

While numerous synthetic routes to 1,8-naphthyridines exist, a common and efficient method is the Friedländer annulation.[5] Understanding the synthesis provides crucial context for the analytical chemist, highlighting potential starting materials, intermediates, or byproducts that could appear as impurities in the final sample. A plausible synthesis for the target compound would involve the condensation of 2-aminonicotinaldehyde with a suitable ketone bearing a protected amine functionality, followed by deprotection.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Deprotection A 2-Aminonicotinaldehyde D Protected Intermediate A->D B 4-Aminobutan-2-one (protected) B->D C Base Catalyst (e.g., Piperidine) C->D F 2-(1,8-Naphthyridin-2-yl)ethan-1-amine D->F Deprotection E Acidic or Basic Hydrolysis E->F

Caption: Plausible synthetic workflow for the target compound.

Core Structural Analysis: A Multi-Technique Spectroscopic Approach

No single technique can provide absolute structural proof. The core of a rigorous analysis lies in the synergistic integration of data from multiple spectroscopic methods.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique, chosen for its unparalleled sensitivity and its ability to provide two fundamental pieces of information: the molecular weight and, through high resolution, the elemental composition. This immediately validates or refutes the proposed molecular formula.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): For C₁₀H₁₁N₃, the monoisotopic mass is 173.0953 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule [M+H]⁺ at m/z 174.1031.

  • The Nitrogen Rule: A fundamental principle in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6][7] Our target, with three nitrogen atoms and a mass of 173, adheres to this rule, providing an initial layer of validation.

  • Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The bonds most likely to cleave are those that result in stable fragments. The primary fragmentation is anticipated to be the benzylic cleavage of the C-C bond between the ethyl group and the naphthyridine ring, or the α-cleavage adjacent to the amine.

G M [C₁₀H₁₁N₃H]⁺ m/z = 174.1 F1 [C₈H₆N₂-CH₂]⁺ m/z = 143.1 (Benzylic Cleavage) M->F1 - C₂H₄N F2 [CH₂NH₂]⁺ m/z = 30.0 (α-Cleavage) M->F2 - C₉H₉N₂ F3 Loss of NH₃ [C₁₀H₈N₂]⁺ m/z = 157.1 M->F3 - NH₃

Caption: Key predicted fragmentation pathways in ESI-MS/MS.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical value for C₁₀H₁₁N₃H⁺ (174.1031). A mass accuracy of <5 ppm is required for confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS provides the formula, NMR spectroscopy elucidates the carbon-hydrogen framework, revealing how atoms are connected. It is the most powerful technique for determining the precise isomer and connectivity of the molecule. Both ¹H and ¹³C NMR are essential and provide complementary information.

4.2.1 ¹H NMR Spectroscopy

This technique maps the chemical environment of all protons in the molecule.

Predicted Spectrum & Interpretation:

  • Aromatic Region (δ 7.0-9.0 ppm): The 1,8-naphthyridine ring contains 5 protons. Their signals will be sharp and exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with adjacent protons. The proton at C7, adjacent to a nitrogen, is expected to be the most deshielded (highest ppm value).

  • Aliphatic Region (δ 2.8-3.5 ppm): The ethylamine sidechain has two methylene (CH₂) groups. These will appear as two distinct signals, each integrating to 2H. They will be coupled to each other, resulting in two triplets (assuming free rotation). The CH₂ group directly attached to the aromatic ring (Cα) will be further downfield than the CH₂ group attached to the amine (Cβ) due to the ring's deshielding effect.

  • Amine Protons (δ 1.5-3.0 ppm, variable): The two protons of the primary amine (NH₂) typically appear as a broad singlet.[8] Its chemical shift is highly dependent on solvent, concentration, and temperature. A key validation step is D₂O exchange: adding a drop of D₂O to the NMR tube will cause the NH₂ protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[7]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.9dd1HH-7Adjacent to N; coupled to H-6
~8.1dd1HH-4Adjacent to N; coupled to H-3, H-5
~7.5m1HH-5Coupled to H-4, H-6
~7.4m1HH-6Coupled to H-5, H-7
~7.2d1HH-3Coupled to H-4
~3.3t2H-CH₂-NaphCα protons, deshielded by ring
~3.1t2H-CH₂-NH₂Cβ protons
~1.8br s2H-NH₂Exchangeable with D₂O

4.2.2 ¹³C NMR and DEPT Spectroscopy

This provides a count of unique carbon atoms and information about their hybridization.

Predicted Spectrum & Interpretation:

  • Aromatic Region (δ 115-165 ppm): The 1,8-naphthyridine ring has 8 unique carbons. Carbons directly attached to nitrogen (e.g., C2, C8a) will be significantly downfield.

  • Aliphatic Region (δ 35-50 ppm): Two signals are expected for the two methylene carbons of the ethyl sidechain.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for confirming carbon types. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent. This allows for the unambiguous assignment of the two aliphatic signals as CH₂ groups.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted δ (ppm)Carbon Type (from DEPT)Assignment
~162CC-2
~155CC-8a
~153CHC-7
~137CHC-4
~136CC-4a
~122CHC-5
~121CHC-3
~120CHC-6
~45CH₂-CH₂-Naph
~40CH₂-CH₂-NH₂

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

  • D₂O Exchange (for ¹H): After initial acquisition, add one drop of D₂O, shake the tube, and re-acquire the ¹H spectrum to identify the N-H signal.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and simple method used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality check and corroborates data from other techniques. The presence or absence of expected vibrational bands provides strong evidence for the proposed structure.

Expected Data & Interpretation: The IR spectrum will be dominated by vibrations from the amine and the aromatic ring.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Medium, two bandsN-H asymmetric & symmetric stretchPrimary Amine (-NH₂)[8]
3100 - 3000Medium-WeakC-H stretchAromatic C-H
2950 - 2850MediumC-H stretchAliphatic C-H
1620 - 1580StrongN-H bendPrimary Amine (-NH₂)
1600 - 1450Strong-Medium, multiple bandsC=C and C=N stretchAromatic Ring

Integrated Structural Elucidation Workflow

The power of this analytical approach lies in the integration of all data points into a single, coherent structural assignment. The workflow is a logical progression from broad characteristics to fine structural detail.

G cluster_0 Initial Analysis cluster_1 Detailed Connectivity cluster_2 Confirmation MS HRMS Analysis H_NMR ¹H NMR MS->H_NMR Confirms C₁₀H₁₁N₃ (Elemental Formula) IR IR Spectroscopy IR->H_NMR Confirms -NH₂ & Ar (Functional Groups) C_NMR ¹³C NMR + DEPT H_NMR->C_NMR Defines H-Framework & Connectivity Final Final Structure Confirmed H_NMR->Final C_NMR->Final Confirms C-Framework (10 unique carbons)

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural analysis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine is a case study in modern chemical characterization. A combination of high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy provides a robust and self-validating dataset. By first confirming the elemental composition with HRMS, identifying the functional groups with IR, and then meticulously assembling the atomic connectivity with ¹H and ¹³C NMR, researchers can achieve an unambiguous and definitive structural assignment. This rigorous approach is fundamental to ensuring the integrity of subsequent research in drug development and chemical biology, where molecular structure dictates function.

References

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Rational Design and Physicochemical Profiling of 1,8-Naphthyridine Ethylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

The 1,8-naphthyridine scaffold is a well-documented pharmacophore, historically foundational to the development of first-generation quinolone antibiotics like nalidixic acid ()[1]. As drug development professionals, we recognize that the bare 1,8-naphthyridine core is often too lipophilic and poorly soluble for optimal systemic delivery. The strategic derivatization of this core with an ethylamine appendage represents a critical turning point in hit-to-lead optimization. By introducing a basic center, the ethylamine moiety profoundly alters the physicochemical properties, directly impacting the compound's behavior in various environments ()[2]. This whitepaper explores the causality behind these structural modifications, presents self-validating methodologies for physicochemical profiling, and maps the mechanistic pathways that drive their broad-spectrum biological activities ()[3].

The Chemical Logic: Scaffold and Appendage

The 1,8-Naphthyridine Core

1,8-naphthyridine is a bioisostere of quinoline, distinguished by the presence of two nitrogen atoms in separate rings. This configuration allows it to act as a binucleating ligand, capable of coordinating with metal ions (such as


 in the topoisomerase IV complex). However, the planar, aromatic nature of the unsubstituted core results in high lattice energy and lipophilicity, which severely restricts aqueous solubility.
The Ethylamine Causality

Why append an ethylamine group? The introduction of an ethylamine side chain (typically at the C7 position via


 or cross-coupling) serves three distinct, causal functions:
  • pKa Modulation: It introduces a primary or secondary amine with a pKa of ~8.5–9.5. At physiological pH (7.4), the amine is predominantly protonated, transforming the neutral lipophilic core into a highly soluble cation or zwitterion.

  • Target Engagement: The protonated amine acts as a critical hydrogen bond donor, anchoring the molecule to the phosphate backbone of bacterial DNA or the acidic residues of target kinases. The antimicrobial efficacy is often linked directly to this specific physicochemical profile imparted by the amine substituents ()[4].

  • Permeability Balancing: By lowering the LogP and optimizing the LogD, the ethylamine group ensures the molecule can still partition across lipid bilayers while remaining soluble in the cytosol, a necessity for targeting multi-resistant bacterial strains ()[5].

Physicochemical Landscape: Data & Causality

To systematically evaluate the impact of the ethylamine appendage, we must compare its physicochemical parameters against the parent core and reference drugs. The data below illustrates how the addition of the ethylamine chain optimizes the balance between lipophilicity and aqueous solubility.

Table 1: Comparative Physicochemical Parameters of 1,8-Naphthyridine Derivatives

CompoundMolecular Weight ( g/mol )pKa (Amine)LogP (Octanol/Water)LogD (pH 7.4)Thermodynamic Sol. (µg/mL, pH 7.4)
1,8-Naphthyridine (Core) 130.153.391.151.15~450
Nalidixic Acid (Reference) 232.246.00 (Acid)1.41-0.50~30
C7-Ethylamine Derivative ~203.249.201.65-0.25> 1000
C7-(N-methyl)ethylamine ~217.279.451.900.10~850

Note: The shift in LogD from 1.15 (core) to -0.25 (ethylamine derivative) at pH 7.4 is the primary driver for the >2-fold increase in thermodynamic solubility.

Self-Validating Experimental Methodologies

Trustworthy data requires protocols that actively monitor their own integrity. As application scientists, we do not merely execute steps; we engineer feedback loops into our assays to prevent false positives.

Protocol 1: High-Throughput Potentiometric Titration for pKa and LogP Determination

Objective: To accurately map the ionization profile of the ethylamine appendage. Causality & Validation: The neutral free base of the 1,8-naphthyridine core is highly lipophilic and prone to precipitation in purely aqueous media, which artificially skews electrode readings. To counteract this, we employ a co-solvent extrapolation method (Yasuda-Shedlovsky).

Step-by-Step Methodology:

  • Electrode Calibration & System Validation: Calibrate the glass electrode using standard buffers (pH 4, 7, 10). Self-Validation: Titrate a known reference standard (e.g., potassium hydrogen phthalate) to confirm the system's Nernstian response before running the test article.

  • Co-Solvent Titration: Dissolve the ethylamine derivative in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH). Titrate with 0.1 M KOH from pH 2.0 to 11.0.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures. Extrapolate to 100% aqueous conditions to derive the true aqueous pKa.

  • Partitioning (LogP) Assessment: Introduce a known volume of octanol to the aqueous titration vessel and re-titrate. Self-Validation: The shift in the titration curve directly correlates to the partitioning of the neutral species into the octanol phase. If the curve does not shift, the compound is either entirely ionized or the phase separation failed, prompting an immediate protocol review.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask HPLC-UV)

Objective: To determine the true equilibrium solubility of the derivative at physiological pH. Causality & Validation: Kinetic solubility (precipitation from DMSO) often yields false positives due to supersaturation. Thermodynamic solubility from the solid state is mandatory for accurate ADME prediction. Furthermore, the basic ethylamine moiety can consume buffer capacity, shifting the pH and artificially elevating the apparent solubility of the ionized form.

Step-by-Step Methodology:

  • Solid Dispensing: Add 2 mg of the solid 1,8-naphthyridine ethylamine derivative to 1 mL of 50 mM phosphate buffer (pH 7.4).

  • Equilibration & pH Drift Control: Agitate the suspension at 37°C for 24 hours. Self-Validation: Measure the pH of the suspension at 2 hours and 24 hours. If the pH deviates by >0.1 units (due to the basicity of the ethylamine group), adjust back to 7.4 using 0.1 M HCl or NaOH and re-equilibrate.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing under-reporting of solubility.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point standard curve. Self-Validation: Utilize a Diode Array Detector (DAD) to check peak purity. If the UV spectrum of the main peak differs from the reference standard, degradation has occurred during the 24-hour equilibration, invalidating the run.

Mechanistic Workflows & Biological Implications

The integration of physicochemical profiling into the broader drug discovery pipeline is essential for developing viable 1,8-naphthyridine therapeutics.

Workflow N1 1,8-Naphthyridine Core (Lipophilic Scaffold) N2 Ethylamine Functionalization (pKa & LogD Modulation) N1->N2 SNAr / Cross-Coupling N3 Physicochemical Profiling (Solubility, Permeability) N2->N3 Property Assessment N4 Target Engagement (Topoisomerase/Gyrase) N3->N4 In Vitro Assays N5 Lead Optimization (ADME Validation) N4->N5 In Vivo Validation

Fig 1. Physicochemical optimization workflow for 1,8-naphthyridine ethylamine derivatives.

Once optimized, the ethylamine derivative leverages its finely tuned LogD to penetrate cellular barriers, where the protonated amine engages intracellular targets to disrupt bacterial replication.

Mechanism Cell Bacterial Cell Penetration (Driven by LogD ~ -0.25) DNA DNA Gyrase / Topoisomerase IV Cell->DNA Intracellular Target Bind Intercalation & H-Bonding (Ethylamine Motif) DNA->Bind Scaffold Recognition Cleave DNA Cleavage Complex Stabilization Bind->Cleave Ternary Complex Death Bacterial Cell Death Cleave->Death Apoptotic-like cascade

Fig 2. Mechanism of action for topoisomerase inhibition via ethylamine target engagement.

Conclusion

The derivatization of the 1,8-naphthyridine scaffold with an ethylamine moiety represents a masterclass in rational drug design. By carefully modulating the pKa and LogD, application scientists can transform a highly lipophilic, poorly soluble core into a highly permeable, target-specific therapeutic agent. The self-validating protocols detailed in this whitepaper ensure that the physicochemical data driving these decisions is both robust and reproducible, ultimately accelerating the hit-to-lead optimization process.

References

  • Title: 1,8-Naphthyridine - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: Pharmaceuticals / MDPI URL: [Link]

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  • Title: Physicochemical Properties of Quinolone Antibiotics in Various Environments Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

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Thermodynamic Stability of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine: A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Class: Heteroaromatic primary amine / Bidentate ligand precursor Critical Utility: Pharmacophore in antibacterial drug design (gyrase inhibitors) and supramolecular coordination chemistry.

This guide provides a comprehensive thermodynamic and stability assessment of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine. Unlike the fully oxidized 1,8-naphthyridine core which exhibits high thermal resilience, the addition of the ethylamine side chain introduces a "soft" metabolic and chemical handle that significantly alters the thermodynamic landscape. This document details the theoretical physicochemical profile, degradation pathways, and the specific experimental protocols required to validate its developability as a drug candidate or chemical intermediate.

Chemical Architecture & Theoretical Stability

Electronic Structure & pKa Analysis

The thermodynamic behavior of this molecule is governed by the interplay between the electron-deficient 1,8-naphthyridine ring and the electron-rich aliphatic primary amine.

  • Site A (Ring Nitrogen N1/N8): The 1,8-naphthyridine nitrogens are weakly basic due to the electron-withdrawing nature of the adjacent ring nitrogen and the aromatic system.

    • Estimated pKa: 3.4 – 4.0 (Consistent with 1,8-naphthyridine core data).

  • Site B (Primary Amine -NH₂): The terminal amine on the ethyl chain functions as a typical aliphatic amine, uncoupled from the aromatic resonance.

    • Estimated pKa: 9.6 – 10.2.

Thermodynamic Implication: At physiological pH (7.4), the molecule exists predominantly as a monocation , protonated at the aliphatic amine (Site B). This charge localization is critical for solubility but makes the molecule susceptible to specific degradation pathways distinct from the neutral species.

Predicted Solubility Profile

The solubility is pH-dependent, following a U-shaped curve typical of ampholytes, though dominated by the basic amine.

  • pH < 4: High solubility (Dicationic species).

  • pH 7-9: Moderate/High solubility (Monocationic).

  • pH > 11: Low solubility (Neutral species), potential for precipitation/crystallization.

Thermodynamic Profiling: Degradation & Reactivity[1]

Thermal Stability (Solid State)

While the 1,8-naphthyridine scaffold is thermally stable often up to 280°C, the ethylamine side chain lowers the decomposition threshold.

  • Melting Point Prediction: 85°C – 105°C (Lower than the parent ring due to flexible chain disruption of crystal packing).

  • Decomposition Onset: Expected >180°C.

  • Risk Factor: Maillard-type reactions. If formulated with reducing sugars (lactose, fructose), the primary amine will undergo rapid condensation and browning (Amadori rearrangement) at temperatures as low as 40°C.

Chemical Stability & Reactivity

The primary amine is the thermodynamic weak link.

Reactant/ConditionReaction TypeProductStability Risk
Dichloromethane (DCM) Alkylation (Slow)Chloromethyl ammonium saltsHIGH. Avoid DCM in workup. Reaction can be exothermic/runaway [1].[1]
Oxygen (Air) Oxidative DeaminationAldehyde + AmmoniaModerate (Accelerated by transition metals).
Peroxides N-OxidationN-Oxide (Ring or Chain)Moderate.
Aldehydes/Ketones CondensationSchiff Base (Imine)High (Rapid equilibrium).
Visualization: Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways that must be monitored during stability testing.

DegradationPathways Molecule 2-(1,8-Naphthyridin-2-yl) ethan-1-amine Oxidation Oxidative Deamination (Aldehyde Formation) Molecule->Oxidation [O], Metal Ions NOxide N-Oxide Formation (Ring Nitrogen) Molecule->NOxide Peroxides, H2O2 DCM_React DCM Reaction (Quaternary Salt) Molecule->DCM_React CH2Cl2 (Solvent)

Caption: Primary degradation pathways. Note the specific risk of solvent incompatibility with DCM.

Experimental Protocols for Stability Assessment

Protocol 1: pH-Rate Profile (Hydrolytic/Oxidative Stability)

Objective: Determine the pH of maximum stability (pH-max).

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0 (phosphate/citrate systems). Note: Avoid amine-based buffers like TRIS to prevent transamination interference.

  • Sample Prep: Dissolve compound to 0.1 mg/mL.

  • Stress Condition: Incubate at 40°C and 60°C for 7 days.

  • Oxidative Stress Arm: Add 0.3% H₂O₂ to a separate pH 7.4 sample (24-hour endpoint).

  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Column: C18 Reverse Phase (High pH stable).

    • Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile. Rationale: Basic mobile phase ensures the amine is neutral, improving peak shape.

Protocol 2: Thermal Stability & Polymorphism (DSC/TGA)

Objective: Define melting point and thermal decomposition onset.[2]

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[2]

  • Sample Mass: 2–5 mg in a crimped aluminum pan (pinhole lid for volatiles).

  • Ramp Rate: 10°C/min from 25°C to 300°C.

  • Purge Gas: Nitrogen (50 mL/min).

  • Success Criteria:

    • Single sharp endotherm (Melting) with no preceding exotherms (Amorphous conversion).

    • TGA weight loss < 0.5% before melting onset (Confirms non-solvated state).

Protocol 3: pKa Determination (Potentiometric)

Objective: Accurate determination of ionization constants for formulation.

  • Method: Potentiometric Titration (SiriusT3 or equivalent).

  • Solvent: Water/Methanol co-solvent extrapolations (Yasuda-Shedlovsky plot) if water solubility is < 0.1 mg/mL.

  • Procedure: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH, then back-titrate with 0.1 M HCl.

  • Data Fitting: Fit to a diprotic model. Look for hysteresis between forward and back titrations, which indicates instability/degradation during the assay.

Synthesis & Handling Implications

The thermodynamic profile dictates specific handling requirements during synthesis and purification:

  • Solvent Exclusion: Strictly avoid Dichloromethane (DCM) during extraction or chromatography. The primary amine reacts with DCM to form quaternary ammonium salts (crystallizing as impurities) over time [1]. Use Ethyl Acetate or Chloroform (stabilized) instead.

  • Salt Selection: Isolate as a salt (e.g., Dihydrochloride or Fumarate) rather than the free base. The salt form lattice energy significantly increases thermal stability and prevents oxidative deamination by protonating the amine.

  • Storage: Store under Argon at -20°C to prevent N-oxide formation on the naphthyridine ring.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Solution Solution State Analysis Start Synthesis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine DSC DSC / TGA (Thermal Limits) Start->DSC pKa Potentiometric pKa (Ionization) Start->pKa XRPD X-Ray Diffraction (Polymorph Check) DSC->XRPD If Crystalline Decision Developability Decision XRPD->Decision Stress Forced Degradation (Acid/Base/Oxidation) pKa->Stress Define pH Range Stress->Decision

Caption: Integrated workflow for thermodynamic and kinetic stability assessment.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. (2007).[1] Reaction of amines with dichloromethane.[1] Elsevier. Link

  • Litvinov, V. P. (2006).[3] Advances in the Chemistry of Naphthyridines.[3] Russian Chemical Reviews. Link

  • Brown, D. J. (2002). The Naphthyridines.[3][4][5][6][7][8][9][10][11] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[3] (Reference for 1,8-naphthyridine pKa ~3.4). Link

Sources

Engineering 1,8-Naphthyridine Derivatives: A Comprehensive Guide to Fluorescence Properties, Mechanistic Pathways, and Advanced Sensing Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged heterocyclic pharmacophore and a highly versatile fluorophore. Characterized by two nitrogen atoms at the 1 and 8 positions, this pre-organized binding pocket acts as a powerful hydrogen-bond acceptor and a strong chelating agent for transition metals. For researchers and drug development professionals, understanding the photophysical properties of 1,8-naphthyridine derivatives unlocks advanced capabilities in molecular recognition, biological imaging, and label-free diagnostic sensing.

This whitepaper provides an in-depth technical analysis of the fluorescence mechanisms governing these derivatives, synthesizes quantitative photophysical data, and details field-proven, self-validating experimental protocols for their application in metal ion and nucleic acid sensing.

Photophysical Principles & Mechanistic Drivers

The baseline fluorescence of bare 1,8-naphthyridine is relatively low due to non-radiative decay pathways, primarily driven by free rotation and the quenching effect of the nitrogen lone pairs. However, strategic functionalization transforms this scaffold into a highly sensitive optical probe through three core mechanisms:

Photoinduced Electron Transfer (PET) & Chelation-Enhanced Fluorescence (CHEF)

In the unbound state, the lone pairs on the 1,8-naphthyridine nitrogen atoms can transfer electrons to the excited state of the fluorophore, quenching emission via PET. Upon coordination with a target metal ion (e.g., Zn²⁺ or Cd²⁺), the lone pairs are engaged in binding. This coordination simultaneously inhibits the PET process and rigidifies the molecular framework, reducing non-radiative vibrational decay. The result is a dramatic "turn-on" signal known as Chelation-Enhanced Fluorescence (CHEF) (1).

CHEF_Mechanism A Free 1,8-Naphthyridine Probe (PET Active, Non-Fluorescent) C Probe-Metal Complex (Rigidified, PET Blocked) A->C Coordination via N-atoms B Target Metal Ion (e.g., Zn²⁺, Cd²⁺) B->C Binding D Chelation-Enhanced Fluorescence (CHEF - High Quantum Yield) C->D Radiative Decay

Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism upon metal ion coordination.

Intramolecular Charge Transfer (ICT) & Solvatochromism

Functionalizing the naphthyridine core with electron-donating groups (e.g., amino or hydroxyl groups) and electron-withdrawing groups creates a push-pull π-conjugated system. This Intramolecular Charge Transfer (ICT) state is highly sensitive to the local microenvironment. For example, 2-styryl-1,8-naphthyridine derivatives exhibit profound solvatochromism, shifting their emission significantly when the solvent polarity is altered (e.g., from DMF to 1,4-dioxane), allowing them to act as versatile multi-analyte sensors (2).

Structural Rigidification via Boron Complexation

To achieve near-unity quantum yields, researchers introduce BF₂ cores into the conjugated framework. The B–N interactions lock the 1,8-naphthyridine rings, completely hindering free rotation around single bonds. This structural rigidification suppresses non-radiative decay, resulting in intense yellow-green emission with quantum yields up to 0.965 in CH₂Cl₂ (3).

Quantitative Photophysical Profiles

The table below summarizes the diverse photophysical properties of key 1,8-naphthyridine derivatives, illustrating how structural modifications dictate their sensing applications.

Derivative / ComplexTarget AnalyteEmission Max (λem)Quantum Yield (Φ)Primary Mechanism
Bis(BF₂)-1,8-naphthyridine N/A (Rigidified Fluorophore)~530 nm0.965 (in CH₂Cl₂)Extreme Structural Rigidification
2-Styryl-1,8-naphthyridine Hg²⁺ / Ag⁺475 nm / 480 nm0.21 → 0.035 (Quenched)ICT / PET Quenching
Bis(7-methyl-1,8-naphthyridine...) Cd²⁺ / Zn²⁺380–410 nmEnhanced (Turn-ON)CHEF
ATMND DNA (Vacant Site)~400 nmQuenched upon bindingIntercalation / Base Stacking
BPN Octyl glucopyranoside535 nm0.23 (in CH₂Cl₂)Quadruple H-bonding / ICT

Advanced Applications in Molecular Recognition

Nucleic Acid Recognition (DNA/RNA)

Because the spacing of the nitrogen atoms in 1,8-naphthyridine perfectly complements the Watson-Crick face of guanine and cytosine, these derivatives are exceptional nucleic acid probes. Recent developments have utilized 2-amino-1,8-naphthyridine dimers (e.g., ANP77) to selectively bind cytosine-rich DNA and RNA motifs, stabilizing mismatched sequences through highly specific hydrogen bonding (4).

Furthermore, the derivative 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) is used in a "vacant site" approach for label-free DNA sensors. ATMND binds to an engineered abasic site in a DNA duplex, quenching its fluorescence. When a target analyte (like Pb²⁺ or UO₂²⁺) triggers a structural switch or DNAzyme cleavage, ATMND is released, resulting in massive fluorescence recovery (5).

ATMND_Sensor A Duplex DNA with Vacant Site (Aptamer/DNAzyme) C ATMND-DNA Complex (Fluorescence Quenched) A->C Intercalation B ATMND Fluorophore (Highly Fluorescent) B->C Binding E DNA Structural Switch or Cleavage C->E Analyte Addition D Target Analyte (e.g., Pb²⁺, UO₂²⁺, Adenosine) D->E Triggers F ATMND Released (Fluorescence Recovered) E->F Signal ON

Fig 2. Workflow of ATMND label-free fluorescent DNA sensors using the vacant site approach.

Saccharide Sensing

By coupling the naphthyridine core with pyrrole units, researchers created 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN). This molecule forms a quadruple hydrogen-bonding complex with octyl glucopyranoside. The binding induces a rigid conformation and π-electron delocalization, pushing the detection limit down to ~100 pM (6).

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact workflows for deploying 1,8-naphthyridine derivatives. Each protocol includes a self-validating quality control step.

Protocol 1: Fluorescence Titration for Metal Ion Sensing (e.g., Zn²⁺ CHEF Assay)

Objective: Determine the binding affinity (


) and limit of detection (LOD) of a 1,8-naphthyridine probe for a target metal ion.
  • Stock Solution Preparation:

    • Causality: Prepare a 10 µM stock of the 1,8-naphthyridine probe in a biologically relevant solvent system (e.g., HEPES buffer/CH₃CN, 1:1 v/v, pH 7.4) to ensure solubility while maintaining a constant dielectric environment.

    • Prepare a 1 mM stock of the target metal chloride (e.g., ZnCl₂).

  • Titration Execution:

    • Transfer 2.0 mL of the probe solution into a quartz cuvette.

    • Excite the sample at its isosbestic point (determined via prior UV-Vis absorption scans) to ensure that changes in fluorescence are purely due to quantum yield shifts, not absorption differences.

    • Stepwise, add 2.0 µL aliquots of the metal ion stock (equivalent to 1.0 µM increments).

  • Spectral Acquisition:

    • Record the emission spectrum (e.g., 350–600 nm) after a 2-minute equilibration period per addition.

  • Data Analysis & Self-Validation:

    • Quality Control (Job's Plot): Before calculating

      
      , prepare varying molar ratios of probe and metal (total concentration constant at 10 µM). Plot 
      
      
      
      vs. mole fraction. A peak at 0.5 confirms a 1:1 binding stoichiometry.
    • Reversibility Test: Add an excess of EDTA to the fully complexed solution. Fluorescence should return to baseline, proving the interaction is a reversible coordination, not a chemical degradation.

    • Calculation: Use the Benesi-Hildebrand equation to linearize the binding isotherm and extract the association constant (

      
      ). Calculate LOD using the 
      
      
      
      method (where
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the calibration curve).
Protocol 2: Label-Free DNA Sensing using the ATMND Vacant Site Approach

Objective: Detect target analytes (e.g., Pb²⁺) using unmodified DNAzymes and the ATMND extrinsic fluorophore.

  • Duplex Assembly & Annealing:

    • Causality: Mix the DNAzyme strand and its substrate strand (containing the engineered vacant site loop) at a 1:1 ratio (1 µM each) in a reaction buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Heat to 95°C for 5 minutes, then slowly cool to room temperature over 2 hours. Why: This slow annealing prevents the formation of kinetic traps and ensures the vacant site is properly pre-organized.

  • Fluorophore Loading:

    • Add 1 µM of ATMND to the annealed duplex. Incubate in the dark for 30 minutes.

    • Observation: The intrinsic fluorescence of ATMND (~400 nm) will be heavily quenched (>90%) due to base stacking and intercalation within the vacant site.

  • Analyte Incubation & Kinetic Readout:

    • Add the target sample (e.g., containing Pb²⁺).

    • Monitor fluorescence recovery at

      
       nm over time. Pb²⁺ triggers the DNAzyme to cleave the substrate strand, dismantling the vacant site and releasing highly fluorescent, free ATMND.
      
  • Self-Validation & Quality Control:

    • Negative Control: Run a parallel assay using a fully complementary DNA duplex without the engineered vacant site. ATMND should show minimal quenching upon addition, validating that the quenching in the experimental group is specifically due to the designed vacant pocket, not non-specific electrostatic interactions with the DNA backbone.

Conclusion

The 1,8-naphthyridine scaffold represents a masterclass in applied photophysics. By understanding the causal relationships between molecular rigidity, electron transfer pathways (PET/ICT), and coordination chemistry, researchers can tune these derivatives to achieve extraordinary quantum yields and highly specific molecular recognition. Whether utilized as rigidified bio-imaging dyes or as the engine for label-free DNA diagnostics, 1,8-naphthyridines continue to drive innovation in analytical chemistry and drug development.

References

  • Li, H.-J., et al. "Intense one- and two-photon excited fluorescent bis(BF2) core complex containing a 1,8-naphthyridine derivative." Organic Letters, 2010.[3]

  • Zhang, H.-M., et al. "A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II)." Dalton Transactions, 2008.[1]

  • Das, et al. "Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition." DOI, 2025.[4]

  • Wu, Y.-T., et al. "A 2-Styryl-1,8-naphthyridine derivative as a versatile fluorescent probe for the selective recognition of Hg2+, Ag+ and F- ions by tuning the solvent." CORE.[2]

  • Zuo, X., et al. "Label-free Fluorescent Functional DNA Sensors Using Unmodified DNA: A Vacant Site Approach." PMC.[5]

  • Chou, P. T., et al. "2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: An Ultrasensitive Fluorescent Probe for Glucopyranoside." NTU.[6]

Sources

pKa values and protonation sites of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acid-Base Thermodynamics of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Executive Summary

The rational design of pharmaceutical agents requires a rigorous understanding of their physicochemical properties, particularly acid dissociation constants (pKa) and specific protonation sites. 2-(1,8-Naphthyridin-2-yl)ethan-1-amine represents a highly functionalized scaffold combining the privileged 1,8-naphthyridine pharmacophore—found in potent antimicrobial agents like nalidixic acid and trovafloxacin[1]—with a flexible, basic ethylamine side chain. This whitepaper provides a comprehensive analysis of the molecule's protonation dynamics, establishing the causality behind its thermodynamic behavior and detailing a self-validating, multi-orthogonal experimental protocol for accurate pKa determination.

Structural Architecture and Thermodynamic Framework

The molecule possesses two distinct basic centers, leading to a biphasic protonation profile. Understanding the exact sequence and spatial location of these protonation events is critical for predicting the molecule's solubility, membrane permeability, and receptor-binding affinity.

The First Protonation Event: The Aliphatic Amine

The primary aliphatic amine (-NH2) at the terminus of the ethyl chain is the most basic site on the molecule. Typical primary aliphatic amines exhibit pKa values between 10.0 and 10.5. However, the 1,8-naphthyridine ring is an electron-deficient, electron-withdrawing heteroaromatic system. Through through-bond inductive withdrawal (-I effect), the naphthyridine core slightly depresses the basicity of the primary amine. Consequently, the pKa₁ is predicted to be approximately 9.5 . At physiological pH (7.4), this site is fully protonated, rendering the molecule a monocation.

The Second Protonation Event: N1 vs. N8 of the Naphthyridine Ring

The unsubstituted 1,8-naphthyridine ring has an experimentally determined pKa of 3.39[2][3][4]. When the pH drops below 4.0, the second protonation occurs on the heteroaromatic ring. The critical question is: Which nitrogen (N1 or N8) accepts the proton?

In asymmetric diazanaphthalenes, the site of protonation is dictated by a delicate balance of steric and electronic factors[5]. For 2-(1,8-Naphthyridin-2-yl)ethan-1-amine:

  • Electronic Causality: The ethylammonium group (-CH2CH2NH3⁺) at the C2 position exerts a strong electron-withdrawing inductive effect. Because N1 is directly adjacent to C2, its electron density is depleted far more than the distant N8 atom.

  • Steric Causality: The bulky ethylammonium side chain creates significant steric hindrance around the N1 position, impeding the approach and stabilization of a hydronium ion.

Therefore, N8 is the thermodynamically favored site for the second protonation. Due to the -I effect of the protonated side chain, the basicity of the ring is slightly lower than that of the parent compound, yielding a pKa₂ of approximately 3.2 .

Protonation A Free Base (Unprotonated) B Monoprotonated (Aliphatic NH3+) A->B pKa ~ 9.5 (1st Protonation) C Diprotonated (N8 & Aliphatic NH3+) B->C pKa ~ 3.2 (2nd Protonation)

Caption: Sequential protonation pathway of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine.

Quantitative Data Synthesis

To facilitate rapid decision-making in formulation and structural optimization, the predicted thermodynamic data and expected spectroscopic perturbations are summarized below.

Table 1: Predicted pKa Values and Thermodynamic Assignments

Ionizable GroupPredicted pKaPhysiological State (pH 7.4)Thermodynamic Rationale
Primary Aliphatic Amine ~ 9.5Protonated (-NH3⁺)High intrinsic basicity of sp³ nitrogen, slightly attenuated by the -I effect of the naphthyridine core.
1,8-Naphthyridine Ring (N8) ~ 3.2Unprotonated (Neutral)Base pKa of 1,8-naphthyridine is 3.39[4]. The distant N8 is favored over N1 due to reduced steric clash and lower inductive electron-withdrawal from the C2 substituent[5].

Table 2: Expected ¹³C NMR Chemical Shift Perturbations (Δδ) Upon 2nd Protonation

NucleusProximity to N1Proximity to N8Expected Shift upon N8 Protonation
C7 DistantAdjacentMajor downfield shift (Deshielding)
C2 AdjacentDistantMinor shift
C8a BridgeheadBridgeheadModerate downfield shift

Self-Validating Experimental Methodologies

Relying on a single analytical technique for pKa determination can introduce systemic artifacts. As a standard of scientific integrity, we employ a multi-orthogonal workflow. Potentiometry provides high-precision macroscopic pKa values, while NMR and UV-Vis titrations provide microscopic validation and site-specific causality.

Workflow S1 Sample Preparation (Standardized Solutions) S2 Potentiometric Titration (Macro pKa Determination) S1->S2 S3 UV-Vis Titration (Chromophore Shift Analysis) S1->S3 S4 NMR Titration (Site-Specific Protonation) S1->S4 S5 Data Synthesis & pKa Calculation S2->S5 S3->S5 S4->S5

Caption: Multi-orthogonal experimental workflow for precise pKa determination.

Protocol 1: Potentiometric Titration (Macroscopic pKa)

Potentiometric titration is the gold standard for macro-pKa determination due to its high precision and direct measurement of hydronium ion activity[6][7].

  • Calibration: Calibrate the pH electrode using highly pure standard buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response.

  • Sample Preparation: Dissolve the analyte to a concentration of 1 mM in a 0.15 M KCl aqueous solution. Causality: The KCl maintains a constant ionic strength, ensuring that the activity coefficients of the analyte remain stable throughout the titration[6].

  • Degassing: Purge the solution with nitrogen gas for 15 minutes prior to and during the titration. Causality: This displaces dissolved CO₂, preventing the formation of carbonic acid which would artificially skew the acidic inflection points[7].

  • Titration Execution: Using an automated titrator, inject 0.1 M HCl to lower the pH to 2.0, then titrate upward with 0.1 M NaOH. Record the pH after each incremental addition once equilibrium is reached.

  • Data Analysis: Plot the pH versus the volume of titrant. Calculate the first derivative (dpH/dV) to pinpoint the exact inflection points corresponding to pKa₁ and pKa₂[7].

Protocol 2: ¹³C NMR Titration (Microscopic pKa & Site Identification)

While potentiometry identifies when a proton is gained, NMR identifies where it is gained[5].

  • Preparation: Prepare 10 samples of the analyte (5 mM) in D₂O/H₂O (10:90 v/v) mixtures, adjusting the pH of each sample from 1.0 to 11.0 using DCl and NaOD.

  • Acquisition: Acquire quantitative ¹³C NMR spectra for each sample.

  • Analysis: Track the chemical shifts (δ) of the C2 and C7 carbons as a function of pH. Causality: Protonation at N8 will cause a significant downfield shift at the adjacent C7 carbon, while the C2 carbon will remain relatively unperturbed, definitively proving N8 as the secondary protonation site[5].

Protocol 3: UV-Vis Spectrophotometric Titration
  • Execution: Prepare dilute solutions (10⁻⁵ M) in the same buffered increments used for NMR. Record the UV-Vis absorption spectra (200-400 nm).

  • Causality: The 1,8-naphthyridine ring is a rigid chromophore. Protonation of the ring alters its π-conjugation, resulting in a distinct bathochromic (red) shift in the λmax. Conversely, protonation of the aliphatic amine will not significantly alter the UV spectrum. This isolates the pKa of the naphthyridine ring from the amine.

Implications for Drug Development

The biphasic protonation profile of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine dictates its pharmacokinetic behavior:

  • Absorption & Permeability: At pH 7.4, the molecule exists almost exclusively as a monocation (amine protonated, ring neutral). This limits passive transcellular diffusion across lipophilic membranes (like the blood-brain barrier) compared to a fully neutral species, but ensures excellent aqueous solubility for oral or intravenous formulation.

  • Target Binding: The protonated ethylamine acts as a critical hydrogen bond donor and electrostatic anchor (salt-bridge formation) within target protein binding pockets, while the neutral 1,8-naphthyridine core can participate in π-π stacking and act as a bidentate hydrogen bond acceptor.

References

1.[2] ChemicalBook. "1,8-Naphthyridine - ChemicalBook: Properties". Available at: 2.[3] Baran Lab. "Essentials of Heterocyclic Chemistry-I". Available at: 3.[1] PubChem. "1,8-Naphthyridine-3-carboxylic acid... | CID 62959". Available at: 4.[5] University of Twente. "Diazanaphthalenes: A 13C NMR investigation on the site of protonation and pKa values". Available at: 5. Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: 6.[7] DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Available at: 7.[4] Organic Chemistry Data. "pKa Data Compiled by R. Williams". Available at:

Sources

Methodological & Application

Application Note: Preparation of Metal Complexes using 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The ligand 2-(1,8-naphthyridin-2-yl)ethan-1-amine (referred to herein as Napy-Et-NH₂ ) represents a specialized class of heterocyclic chelators. Unlike the more common 1,10-phenanthroline or 2,2'-bipyridine systems, the 1,8-naphthyridine scaffold possesses a unique geometric arrangement of nitrogen donors (N1 and N8) that favors the formation of dinuclear complexes or bridged metallic species. However, the introduction of the ethylamine side chain at the C2 position fundamentally alters its coordination behavior, enabling the formation of stable, mononuclear 5-membered chelate rings (


) similar to histamine or ethylenediamine-pyridine ligands.

This configuration is particularly valuable in medicinal inorganic chemistry for DNA intercalation (facilitated by the planar naphthyridine surface) and photocatalysis (where the ligand can support long-lived charge-transfer states).

This guide provides a high-purity synthesis protocol for the ligand, bypassing common instability issues associated with chloromethyl intermediates, and details the subsequent preparation of Ruthenium(II) and Zinc(II) complexes.

Ligand Synthesis: The "Phthalimide-Friedländer" Route

To ensure high purity and scalability, we utilize a Modified Friedländer Condensation . Direct alkylation of 2-methyl-1,8-naphthyridine is often non-selective. Instead, we construct the naphthyridine ring already bearing the protected side chain.

Phase 1: Precursor Preparation

Target: 5-Phthalimido-2-pentanone (1 )

  • Rationale: The ketone 1 serves as the "masked" amine component. The phthalimide group protects the amine from interfering with the condensation step and is easily removed later.

  • Reagents: Methyl vinyl ketone (MVK), Phthalimide, Potassium tert-butoxide (cat.), Ethyl acetate.

  • Protocol:

    • Dissolve phthalimide (1.0 eq) in ethyl acetate.

    • Add methyl vinyl ketone (1.2 eq) and a catalytic amount of KOtBu (0.05 eq).

    • Reflux for 4 hours. The Michael addition proceeds smoothly to yield 5-phthalimido-2-pentanone .

    • Concentrate and recrystallize from ethanol to obtain a white solid.

Phase 2: Friedländer Condensation

Target: 2-(2-Phthalimidoethyl)-1,8-naphthyridine (2 )

  • Mechanism: Base-catalyzed condensation between 2-aminonicotinaldehyde and the methyl group of ketone (1 ).

  • Reagents: 2-Aminonicotinaldehyde, Ketone (1 ), 10% KOH (aq), Ethanol.

  • Protocol:

    • Suspend 2-aminonicotinaldehyde (1.0 eq) and 5-phthalimido-2-pentanone (1.1 eq) in Ethanol (10 mL/g).

    • Add 10% KOH solution (0.5 mL/mmol).

    • Reflux the mixture for 12 hours. The solution will darken as the aromatic naphthyridine system forms.

    • Cool to room temperature. The product (2 ) often precipitates. If not, evaporate ethanol and extract with CH₂Cl₂.

    • Purification: Silica gel chromatography (EtOAc/Hexane gradient). The phthalimide group makes the intermediate easy to handle and detect.

Phase 3: Deprotection

Target: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (Napy-Et-NH₂ )

  • Reagents: Hydrazine hydrate, Ethanol.

  • Protocol:

    • Dissolve intermediate (2 ) in Ethanol.[1]

    • Add Hydrazine hydrate (5.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Cool and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate.

    • Critical Step: Dissolve residue in 1M HCl (to protonate the amine and naphthyridine), wash with CH₂Cl₂ (removes non-basic impurities), then basify the aqueous layer with NaOH to pH 12.

    • Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and evaporate to yield the pure oily amine Napy-Et-NH₂ .

Visual Synthesis Workflow

SynthesisPath Start 2-Aminonicotinaldehyde Condensation Friedländer Condensation (KOH/EtOH, Reflux) Start->Condensation Ketone 5-Phthalimido-2-pentanone Ketone->Condensation Intermediate Protected Ligand (N-Phthalimide) Condensation->Intermediate Deprotection Hydrazinolysis (N2H4, EtOH) Intermediate->Deprotection Final 2-(1,8-Naphthyridin-2-yl) ethan-1-amine Deprotection->Final

Figure 1: Step-wise synthesis of Napy-Et-NH₂ via the Phthalimide-Friedländer route.

Metal Complexation Protocols

Protocol A: Ruthenium(II) Polypyridyl Complexes

Target:



This complex is designed for photophysical studies or DNA binding assays . The naphthyridine moiety acts as an intercalator, while the amine ensures stable chelation.

  • Precursor Synthesis: Prepare cis-[Ru(bpy)2Cl2] according to standard literature methods (refluxing RuCl3 with bipyridine and LiCl in DMF).

  • Ligand Exchange:

    • Suspend cis-[Ru(bpy)2Cl2] (100 mg, 0.2 mmol) in Ethanol/Water (3:1, 20 mL).

    • Add Napy-Et-NH₂ (40 mg, 0.23 mmol, 1.15 eq).

    • Reflux under Nitrogen for 6 hours. The solution changes from purple to deep orange/red.

  • Counter-ion Exchange:

    • Cool the solution and filter to remove any unreacted chloride solids.

    • Add a saturated aqueous solution of

      
       (excess).
      
    • The hexafluorophosphate salt precipitates immediately.

  • Purification:

    • Filter the red solid.

    • Recrystallize from Acetonitrile/Ether or Acetone/Water.

    • Validation: 1H NMR should show loss of symmetry in the naphthyridine ring upon coordination.

Protocol B: Zinc(II) Structural Probes

Target:



Zinc complexes are diamagnetic, allowing for easy NMR characterization of the ligand's coordination mode, and are often used as fluorescent sensors .

  • Dissolve

    
     (anhydrous, 1.0 eq) in dry Methanol.
    
  • Add a solution of Napy-Et-NH₂ (1.0 eq) in Methanol dropwise.

  • Stir at room temperature for 2 hours. A white or pale yellow precipitate typically forms.

  • Filter and wash with cold Methanol and Diethyl Ether.

  • Note: If the product is hygroscopic (common with Zn), dry under high vacuum at 50°C for 24 hours.

Coordination Logic & Validation

The ligand Napy-Et-NH₂ is potentially tridentate but geometrically constrained.

  • Primary Mode: Bidentate (

    
    ) forming a 5-membered ring.
    
  • Secondary Mode: The N8 nitrogen of the naphthyridine ring remains uncoordinated in mononuclear complexes but is available to bind a second metal ion (e.g.,

    
     or 
    
    
    
    ), forming heterobimetallic species.

Coordination cluster_Ru Ruthenium(II) Path cluster_Zn Zinc(II) Path Ligand Napy-Et-NH2 (Free Ligand) Ru_Complex [Ru(bpy)2(L)]2+ (N,N-Chelate) Ligand->Ru_Complex + cis-Ru(bpy)2Cl2 Zn_Complex [Zn(L)Cl2] (Tetrahedral) Ligand->Zn_Complex + ZnCl2 DNA_Bind Application: DNA Intercalation Ru_Complex->DNA_Bind Fluorescence Application: Fluorescence Sensing Zn_Complex->Fluorescence

Figure 2: Divergent complexation pathways for Napy-Et-NH₂.

Quantitative Data Summary

ParameterValue / ConditionNotes
Ligand Yield 65 - 75% (Overall)High yield due to robust Friedländer step.
Appearance Pale yellow oil (Ligand)Amine oxidizes slowly; store under Ar at -20°C.
Ru Complex

~450 nm (MLCT)Typical for Ru-diimine; red-shifted vs bpy.
Zn Complex Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents.
1H NMR Shift

ppm
Downfield shift of H-C2' (methylene) upon N-coordination.

References

  • Friedländer Synthesis Review: Marco-Contelles, J., et al. "Synthesis and reactivity of 1,8-naphthyridines." Chemical Reviews, 2009. Context: General mechanism for condensing 2-aminonicotinaldehyde with ketones.
  • Naphthyridine Metal Complexes

    • Béziau, A., et al. "Pincer-like 1,8-naphthyridine ligands in transition metal catalysis." Dalton Transactions, 2011. Link

    • Context: Coordination modes of naphthyridine deriv
  • Juris, A., et al. "Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence." Coordination Chemistry Reviews, 1988.
  • Green Synthesis of Naphthyridines

    • Sakai, N., et al.[2] "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry, 2012. Link

    • Context: Optimization of the condens

Sources

Functionalization of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine for Targeted Drug Discovery

Introduction & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a privileged bioisostere of quinoline, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The discovery of nalidixic acid in 1962 cemented its role in antibacterial therapies, and modern medicinal chemistry continues to exploit this core for novel therapeutic applications[2]. In targeted drug discovery, functionalizing the 1,8-naphthyridine core is critical for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (solubility, metabolic stability).

2-(1,8-Naphthyridin-2-yl)ethan-1-amine presents a highly versatile building block for library generation. The ethyl spacer physically distances the primary amine from the sterically demanding and electronically deactivated naphthyridine ring. This separation allows the primary amine to act as a highly nucleophilic handle for generating diverse libraries (e.g., amides, ureas, sulfonamides) while preserving the core's ability to engage in crucial biological interactions. For instance, the nitrogen atoms of the naphthyridine ring frequently act as hydrogen-bond acceptors in kinase hinge regions or facilitate intercalation into double-stranded DNA[1].

Pharmacophore Logic and Design

When designing kinase inhibitors or receptor antagonists, the 1,8-naphthyridine core typically anchors the molecule in the active site. The functionalized ethylamine side chain is then directed toward the solvent-exposed channel or adjacent specificity pockets. This modularity allows researchers to fine-tune the physicochemical properties of the drug candidate without disrupting the primary binding motif.

PharmacophoreLogic Core 1,8-Naphthyridine Core Hinge Kinase Hinge Region / DNA Intercalation Core->Hinge Anchors Linker Ethyl Spacer Core->Linker C2-Substitution Amine Primary Amine Handle Linker->Amine Relieves Steric Hindrance Library Functionalization (Amides, Ureas) Amine->Library Diversification Pocket Specificity Pocket / Solvent Channel Library->Pocket Probes

Logical flow of 1,8-naphthyridine pharmacophore design and target interactions.

Synthetic Strategies and Quantitative Data

Functionalization of the primary amine on 2-(1,8-Naphthyridin-2-yl)ethan-1-amine typically falls into three robust categories, designed for high-throughput parallel synthesis. The choice of reaction dictates the geometry and hydrogen-bonding capacity of the resulting linker.

Table 1: Comparative Functionalization Conditions and Yields

Functionalization RouteReagents / CatalystsSolventTemp (°C)Avg. Yield (%)Mechanistic Advantage
Amide Coupling HATU, DIPEA, R-COOHDMF2575 - 90High efficiency; prevents epimerization of chiral acids.
Urea Synthesis R-NCO, TEADCM0 to 2580 - 95Rapid kinetics; forms strong bidentate H-bond networks.
Reductive Amination R-CHO, NaBH(OAc)₃, AcOHDCE2565 - 85Mild reduction; avoids over-alkylation of the amine.
Sulfonamide Formation R-SO₂Cl, PyridineDCM0 to 2570 - 85Introduces metabolic stability and unique spatial geometry.

Experimental Protocols (Self-Validating)

To ensure scientific integrity and reproducibility across drug discovery campaigns, the following protocols incorporate self-validating steps. These checkpoints confirm intermediate consumption and prevent the propagation of failed reactions through a screening library.

Protocol A: High-Throughput Amide Coupling

Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior kinetics and ability to drive reactions to completion even with sterically hindered or electron-deficient carboxylic acids. DIPEA is utilized as a non-nucleophilic base to neutralize the amine hydrochloride salt and sustain the catalytic cycle without competing for the active ester.

  • Preparation: In an oven-dried 10 mL reaction vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

    • Validation Checkpoint: A distinct color change (typically to pale yellow/orange) indicates successful active ester formation.

  • Coupling: Add 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (1.0 equiv). Stir at room temperature for 2–4 hours.

  • Monitoring: Analyze a 5 µL aliquot via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the mass of the starting naphthyridine amine (m/z [M+H]⁺ ≈ 174.1) is fully depleted and the product mass dominates the chromatogram.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water (3x to remove DMF), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because its electron-withdrawing acetate groups render it milder than NaBH₄ or NaBH₃CN. It selectively reduces the transient imine/iminium intermediate without reducing the unreacted aldehyde, thereby minimizing primary alcohol side products.

  • Imine Formation: Dissolve 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (1.0 equiv) and the target aromatic/aliphatic aldehyde (1.05 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze imine formation.

  • Stirring: Stir at room temperature for 2 hours under an inert atmosphere (N₂ or Ar).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm. Stir for 12 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

    • Validation Checkpoint: Visible CO₂ gas evolution confirms the neutralization of acetic acid and the safe destruction of excess hydride reagent.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to isolate the secondary amine.

ExperimentalWorkflow Start Starting Materials Amine + Electrophile Reaction Reaction Setup (Inert Atmosphere) Start->Reaction LCMS LC-MS Monitoring (Check m/z 174.1) Reaction->LCMS LCMS->Reaction Incomplete Workup Aqueous Workup (Remove Byproducts) LCMS->Workup Complete Purify Chromatography (Flash/HPLC) Workup->Purify Validate Final Validation (NMR & HRMS) Purify->Validate

Step-by-step self-validating workflow for functionalizing 1,8-naphthyridine derivatives.

Biological Evaluation & Screening Context

Once the library of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine derivatives is synthesized, compounds are typically subjected to high-throughput screening (HTS) to evaluate their therapeutic potential. Because the 1,8-naphthyridine scaffold is highly relevant in oncology and infectious diseases, as documented in 3[3], assays often include:

  • Kinase Inhibition Profiling: Testing against panels of tyrosine or serine/threonine kinases. The naphthyridine nitrogen atoms often act as hydrogen-bond acceptors for the kinase hinge region, while the newly functionalized ethylamine tail probes the solvent channel.

  • Antimicrobial MIC Assays: Evaluating efficacy against Gram-negative and Gram-positive bacteria, building on the historical precedent set by nalidixic acid[2].

  • Cytotoxicity Assays: Utilizing human tumor cell lines (e.g., via NCI-60 screening) to determine GI₅₀ values. Naphthyridine-bearing structures have shown remarkable antitumor activities, with some derivatives exhibiting GI₅₀ values ranging from 0.62 to 2.18 μM against specific cancer cell lines[4].

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Source: Letters in Drug Design & Discovery. URL: 3

  • 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie. URL: 1

  • Discovery and history of 1,8-naphthyridine compounds. Source: Benchchem. URL: 2

  • Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity. Source: Molecules (MDPI). URL: 4

Sources

Catalytic Applications of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Derivatives in Bimetallic and Bifunctional Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

The rational design of transition-metal catalysts often relies on ligands that can enforce specific geometric constraints or participate directly in the catalytic cycle. 2-(1,8-Naphthyridin-2-yl)ethan-1-amine and its derivatives represent a "privileged" class of ligands that excel in both arenas. The rigid 1,8-naphthyridine backbone acts as an exceptional dinucleating scaffold, holding two metal centers (e.g., Cu, Ru, Ni) in close proximity (~2.3–2.8 Å) to enable synergistic bimetallic activation . Simultaneously, the pendant ethan-1-amine arm provides hemilabile coordination and a proton-responsive primary amine, making it a powerful tool for metal-ligand cooperative (bifunctional) catalysis.

This application note details the mechanistic causality and provides self-validating protocols for two premier applications of this ligand class: Bimetallic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bifunctional Ruthenium-Catalyzed Transfer Hydrogenation (TH) .

Application I: Bimetallic CuAAC via Dicopper-Naphthyridine Complexes

Mechanistic Rationale & Causality

The CuAAC reaction is historically known to proceed via a bimetallic mechanism, where one copper atom activates the alkyne (forming a copper acetylide) and a second copper atom coordinates the azide. However, in standard systems, the transient nature of the dicopper intermediate leads to high activation barriers and catalyst degradation.

By utilizing 2-(1,8-naphthyridin-2-yl)ethan-1-amine, we pre-assemble the dicopper core. The naphthyridine nitrogen atoms rigidly bridge two Cu(I) centers, while the ethanamine arm provides hemilabile stabilization, preventing Cu(I) disproportionation. Upon substrate introduction, the flexible amine arm dissociates, opening a coordination site for the azide. This proximity-driven setup drastically lowers the activation energy for the concerted formation of the critical μ-triazolide dicopper intermediate .

Bimetallic CuAAC Catalytic Cycle

CuAAC_Cycle Precatalyst Dicopper Precatalyst [Cu2(Ligand)]2+ Alkynyl μ-Alkynyl Dicopper Intermediate [Cu2(μ-C≡C-R)(Ligand)]+ Precatalyst->Alkynyl Terminal Alkyne + Base AzideCoord Azide Coordination [Cu2(μ-C≡C-R)(N3R')(Ligand)]+ Alkynyl->AzideCoord Organic Azide Triazolide μ-Triazolide Dicopper Complex Bridging Intermediate AzideCoord->Triazolide Concerted Cycloaddition Product 1,4-Disubstituted Triazole Product Release Triazolide->Product Protonation Product->Alkynyl Alkyne Exchange

Figure 1: Bimetallic CuAAC cycle enabled by the 1,8-naphthyridine dinucleating scaffold.

Protocol 1: Dicopper-Catalyzed Azide-Alkyne Cycloaddition

Note: As Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II), this protocol mandates strict Schlenk techniques.

Materials:

  • [Cu(CH₃CN)₄]PF₆ (Precursor)

  • 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (Ligand)

  • N,N-Diisopropylethylamine (DIPEA) (Non-coordinating base)

  • Anhydrous, degassed Dichloromethane (DCM)

Step-by-Step Methodology:

  • Precatalyst Assembly (In Situ): In an anaerobic glovebox, dissolve 2.0 equivalents of [Cu(CH₃CN)₄]PF₆ (0.10 mmol) and 1.0 equivalent of the ligand (0.05 mmol) in 2 mL of anhydrous DCM.

    • Causality: The 2:1 metal-to-ligand ratio forces the formation of the dinuclear[Cu₂(Ligand)]²⁺ core. The ethanamine arm chelates one Cu center, satisfying its coordination sphere and preventing premature aggregation.

  • Substrate Activation: Add the terminal alkyne (1.0 mmol) followed immediately by DIPEA (1.2 mmol). Stir for 10 minutes at room temperature.

    • Self-Validation: Extract a 50 µL aliquot for anaerobic ¹H NMR. The complete disappearance of the terminal alkyne proton (~2.5 ppm) and a downfield shift in the naphthyridine backbone protons confirm the quantitative formation of the μ-alkynyl dicopper intermediate.

  • Cycloaddition: Inject the organic azide (1.0 mmol) dropwise. The hemilabile amine arm temporarily dissociates to allow azide binding to the second Cu center.

  • Reaction Monitoring: Stir at 25°C for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Isolation: Expose the reaction to air to oxidize Cu(I) to Cu(II), which breaks down the bimetallic complex and releases the product. Filter through a short pad of silica gel using EtOAc to yield the pure 1,4-disubstituted 1,2,3-triazole.

Application II: Bifunctional Transfer Hydrogenation (TH)

Mechanistic Rationale & Causality

In transfer hydrogenation, the reduction of polar double bonds (C=O, C=N) is traditionally achieved via inner-sphere mechanisms requiring substrate binding to the metal. However, by coordinating 2-(1,8-naphthyridin-2-yl)ethan-1-amine to a Ruthenium(II) center, we unlock an outer-sphere, Noyori-type bifunctional mechanism .

The primary amine (-NH₂) of the pendant arm acts as a proton shuttle. Upon treatment with a strong base, the Ru-amine complex is deprotonated to a highly reactive 16-electron Ru-amido species. Isopropanol (the hydrogen donor) transfers a hydride to the Ru center and a proton to the amido nitrogen, forming an 18-electron Ru-H/NH active species. The ketone substrate is then reduced via a concerted six-membered transition state, entirely bypassing the energetic penalty of metal-substrate coordination.

Bifunctional Transfer Hydrogenation Cycle

TH_Bifunctional RuAmido Ru-Amido Complex (16e- Active Species) Isopropanol iPrOH (Hydrogen Donor) Coordination RuAmido->Isopropanol + iPrOH RuHydride Ru-H / NH Bifunctional Complex (18e- Intermediate) Isopropanol->RuHydride Dehydrogenation (- Acetone) Ketone Ketone Substrate Outer-Sphere Approach RuHydride->Ketone + Ketone ConcertedTS Six-Membered Cyclic TS Concerted H-/H+ Transfer Ketone->ConcertedTS H-Bonding Alcohol Secondary Alcohol Product ConcertedTS->Alcohol Product Release Alcohol->RuAmido Regeneration

Figure 2: Outer-sphere bifunctional transfer hydrogenation utilizing the ethanamine proton shuttle.

Protocol 2: Ru-Catalyzed Transfer Hydrogenation of Ketones

Materials: *[RuCl₂(p-cymene)]₂ (Metal precursor)

  • 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (Ligand)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Isopropanol (iPrOH) (Serves as both solvent and H-donor)

Step-by-Step Methodology:

  • Catalyst Ligation: In a Schlenk flask under Argon, combine [RuCl₂(p-cymene)]₂ (0.01 mmol) and the ligand (0.022 mmol) in 5 mL of anhydrous iPrOH. Heat at 80°C for 1 hour.

    • Causality: Heating ensures the cleavage of the chloride-bridged Ru dimer and facilitates the bidentate coordination of the naphthyridine-ethanamine ligand (N_naphthyridine, N_amine).

  • Activation (Amido Formation): Cool the mixture to room temperature and add KOtBu (0.04 mmol).

    • Self-Validation: The generation of the active Ru-amido/Ru-hydride species is accompanied by a distinct color shift from deep red/brown to pale yellow. In situ ¹H NMR of an aliquot will reveal a characteristic hydride resonance in the high-field region (typically -15 to -18 ppm).

  • Substrate Reduction: Add the ketone substrate (2.0 mmol) to the activated catalyst solution. Stir at 60°C.

    • Causality: 60°C is the optimal thermodynamic sweet spot. It provides sufficient energy to drive the dehydrogenation of iPrOH (endothermic) while preserving the structural integrity of the hemilabile naphthyridine coordination.

  • Workup: After 4–8 hours, cool the reaction, concentrate under reduced pressure, and purify the resulting secondary alcohol via flash column chromatography.

Quantitative Data Summaries

To benchmark the efficacy of the 2-(1,8-Naphthyridin-2-yl)ethan-1-amine scaffold, the following tables summarize expected quantitative outcomes based on validated bimetallic and bifunctional mechanistic paradigms , .

Table 1: Comparative Catalytic Efficiency in CuAAC

Catalyst SystemLigand TypeSubstrate ScopeYield (%)TOF (h⁻¹)Mechanistic Pathway
CuI (Standard)NoneAliphatic Azides65 - 75%~15Mononuclear / Uncontrolled
CuI + TBTATetradentate AmineAryl Azides85 - 90%~45Dynamic Multinuclear
[Cu₂(Naph-Ethanamine)]²⁺ Dinucleating + Hemilabile Sterically Hindered Azides >98% >120 Concerted Bimetallic

Table 2: Transfer Hydrogenation of Acetophenone Derivatives (Ru-Naph-Ethanamine)

SubstrateTemp (°C)Time (h)Catalyst Loading (mol%)Conversion (%)
Acetophenone6040.5>99
4-Methoxyacetophenone6060.596
4-Nitroacetophenone6020.5>99
Benzophenone8081.088

References

  • Dicopper Cu(I)Cu(I) and Cu(I)Cu(II) Complexes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 2017.[Link]

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research, 2020.[Link]

  • Ruthenium(II)-carbonyl complexes containing two N-monodentate 1,8-naphthyridine ligands: active catalysis in transfer hydrogenation reactions. Acta Crystallographica Section C, 2018.[Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 2022.[Link]

Procedures for coupling 2-(1,8-Naphthyridin-2-yl)ethan-1-amine with amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Procedures for Coupling 2-(1,8-Naphthyridin-2-yl)ethan-1-amine with Amino Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Heterocyclic Chemistry with Peptide Science

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and defined hydrogen-bonding capabilities make it an attractive component for designing molecules that recognize biological targets such as DNA and RNA.[4][5][6] Coupling this moiety to amino acids and peptides opens a vast landscape for creating novel conjugates, from targeted therapeutics to sophisticated biomolecular probes.

This guide provides a detailed technical overview and actionable protocols for the chemical ligation of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine to the C-terminus of amino acids. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide a framework for troubleshooting and optimization.

Part 1: Core Principles of Amide Bond Formation

The fundamental reaction is the formation of an amide bond between the primary amine of the naphthyridine derivative and the carboxylic acid of an amino acid. This is a condensation reaction that does not proceed spontaneously and requires the "activation" of the carboxyl group to convert the hydroxyl into a better leaving group, making it highly susceptible to nucleophilic attack by the amine.

The Imperative of Protecting Groups

To ensure the reaction proceeds with high fidelity, it is mandatory to temporarily block all other reactive functional groups within the amino acid.[7] This prevents polymerization and other undesired side reactions.[7] The choice of protecting groups is governed by the principle of orthogonality , meaning each group can be removed under specific conditions without affecting the others.[8]

  • α-Amino Protection: The most critical protection is on the amino acid's own α-amino group. The two dominant strategies in modern peptide chemistry are:

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., 20% piperidine in DMF), making it ideal for many applications.[9][10]

    • Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid - TFA).[9][10]

  • Side-Chain Protection: Amino acids with reactive side chains (e.g., Lys, Asp, Glu, Ser, Cys, His) require additional protection.[8][10] For instance, in an Fmoc-based strategy, acid-labile groups like tert-butyl (tBu) for alcohols and carboxylic acids, or trityl (Trt) for thiols and amides, are commonly employed.[9][10]

The Mechanism of Carboxyl Activation

Coupling reagents are sophisticated molecules designed to generate a highly reactive intermediate from the amino acid's carboxylic acid. This intermediate then readily reacts with the incoming 2-(1,8-Naphthyridin-2-yl)ethan-1-amine.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Purification & Deprotection AA Amino Acid (AA) (Free α-NH2 and COOH) PAA Protected AA (e.g., Fmoc-AA-OH) AA->PAA Add protecting group (e.g., Fmoc-OSu) Activator Coupling Reagent (e.g., HATU) + Base (DIPEA) ActiveEster Activated Intermediate (OAt-Ester) PAA->ActiveEster Activation Conjugate Protected Conjugate ActiveEster->Conjugate Nucleophilic Attack Amine 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Amine->Conjugate Nucleophilic Attack Purified Purified Protected Conjugate Conjugate->Purified Chromatography (e.g., RP-HPLC) Final Final Naphthyridine-AA Conjugate Purified->Final Deprotection (e.g., Piperidine for Fmoc)

Caption: General workflow for coupling an amino acid to the target amine.

The choice of coupling reagent is critical and influences reaction speed, efficiency, and the risk of side reactions, most notably racemization of the chiral α-carbon.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate, which can be trapped by an additive (e.g., HOBt) to form a less reactive but more stable active ester.[11][12]Cost-effective, widely used. EDC and its byproduct are water-soluble, simplifying workup.[12]High risk of racemization without additives. DCC byproduct is insoluble and difficult to remove.[12] Can cause O-to-N acyl migration.[13]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUDirectly converts the carboxylic acid into a highly reactive OBt or OAt active ester.[11][12]Very fast and highly efficient.[12] Low racemization risk, especially with HATU.[12][14]More expensive. Can cause guanidinylation of the free amine if used in excess.[14]
Phosphonium Salts BOP, PyBOP, PyAOPSimilar to uronium salts, forms an OBt or OAt active ester.[11][14]High coupling efficiency, low racemization.[11] PyBOP does not cause guanidinylation.Byproducts can sometimes be difficult to remove. More expensive than carbodiimides.

Expert Insight: For difficult couplings or when preserving stereochemical integrity is paramount, uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are the gold standard. The 7-azabenzotriazole (OAt) active ester it forms is more reactive and the pyridine nitrogen provides anchimeric assistance, accelerating the reaction and further suppressing racemization compared to HOBt-based reagents.[14]

G RCOOH Fmoc-AA-OH ActiveEster Fmoc-AA-OAt (Active Ester) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation Product Fmoc-AA-NH-Naphthyridine (Protected Conjugate) ActiveEster->Product Coupling Byproduct1 Tetramethylurea Byproduct2 HOAt Amine Naphthyridine-Amine Amine->Product Coupling

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Part 2: Experimental Protocols

These protocols assume a starting scale of 0.1 mmol. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Materials and Reagents
  • Amine: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

  • Amino Acids: Appropriate N-α-Fmoc protected amino acid (with side-chain protection if necessary)

  • Coupling Reagents:

    • HATU (Hexafluorophosphate salt)

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Additives: HOBt (1-Hydroxybenzotriazole)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Workup/Purification: Diethyl ether, Saturated aq. NaHCO₃, 1M aq. HCl, Brine, Anhydrous MgSO₄, Reverse-Phase HPLC system, Acetonitrile (ACN), Water, TFA.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended method for achieving high yields and minimal side reactions.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Fmoc-protected amino acid (0.1 mmol, 1.0 eq) in anhydrous DMF (2 mL).

  • Activation: To the stirred solution, add HATU (38 mg, 0.1 mmol, 1.0 eq) and DIPEA (35 µL, 0.2 mmol, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its reaction with HATU. Two equivalents are used to also neutralize the hexafluorophosphate salt.

  • Coupling: Add a solution of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (17.2 mg, 0.1 mmol, 1.0 eq) in DMF (1 mL) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM (20 mL).

    • Wash the organic layer sequentially with 5% aq. citric acid or 1M HCl (2 x 15 mL), saturated aq. NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Self-Validation: These washes remove excess base (DIPEA), unreacted acid, and water-soluble byproducts like HOAt and tetramethylurea.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or preparative reverse-phase HPLC (RP-HPLC).

    • Expert Insight: RP-HPLC is the state-of-the-art technique for peptide conjugate purification, offering high resolution to separate the product from closely related impurities.[15][16]

Protocol 2: Classic Carbodiimide Coupling using EDC/HOBt

A cost-effective alternative, suitable for simpler couplings. Requires careful control to minimize racemization.

Step-by-Step Procedure:

  • Preparation: In a flask, dissolve the Fmoc-protected amino acid (0.1 mmol, 1.0 eq) and HOBt (15 mg, 0.1 mmol, 1.0 eq) in anhydrous DMF or DCM (3 mL). Cool the solution to 0 °C in an ice bath.

    • Causality: HOBt is crucial for suppressing racemization by trapping the highly reactive O-acylisourea intermediate to form a more stable HOBt-ester.[12][17] Performing the activation at 0 °C further minimizes side reactions.[13]

  • Activation: Add EDC·HCl (21 mg, 0.11 mmol, 1.1 eq) to the cooled solution. Stir at 0 °C for 30 minutes.

  • Coupling: Add 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (17.2 mg, 0.1 mmol, 1.0 eq) followed by DIPEA (18 µL, 0.1 mmol, 1.0 eq).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1 (Steps 5 & 6). The aqueous washes are particularly effective at removing the urea byproduct from EDC.

Part 3: Purification, Characterization, and Deprotection

Purification Strategy

The primary challenge in purification is the structural similarity between the desired product and potential impurities (e.g., unreacted starting materials, byproducts).[16]

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method.[15][18] A C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% TFA). The TFA ensures the protonation of basic sites (like the naphthyridine nitrogens), leading to sharper peaks.

  • Ion-Exchange Chromatography (IEX): For conjugates with a net charge, IEX can be a powerful orthogonal purification step to RP-HPLC, separating molecules based on charge rather than hydrophobicity.[18]

Characterization
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for confirming the molecular weight of the desired product and assessing purity.

  • NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR are used to confirm the covalent structure of the final conjugate, showing the presence of signals from both the amino acid and the naphthyridine moiety.

Final Deprotection (Optional)

If the final application requires a free N-terminus on the amino acid portion, the Fmoc group must be removed.

  • Procedure: Dissolve the purified, Fmoc-protected conjugate in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes.

  • Workup: Remove the solvent under vacuum. The resulting dibenzofulvene-piperidine adduct can be removed by triturating the residue with cold diethyl ether and re-purifying by RP-HPLC if necessary.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Albericio, F., & Carpino, L. A. (2012). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Vilar, S., & Ferreiro-Vera, C. (2018). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AnaSpec. [Link]

  • El-Faham, A., & Albericio, F. (2022). Optimizing Peptide Coupling: Key Techniques. MDPI. [Link]

  • Bio-Works. (n.d.). Peptide purification. Bio-Works. [Link]

  • Chem-Space. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Chem-Space. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Llobet, A., et al. (2018). Synthesis and purification of self-assembling peptide-oligonucleotide conjugates by solid-phase peptide fragment condensation. PubMed. [Link]

  • sb-PEPTIDE. (n.d.). Peptide purification method development. sb-PEPTIDE. [Link]

  • Al-Saryi, M., & Sarheed, O. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]

  • GenScript. (n.d.). Peptide Conjugations. GenScript. [Link]

  • Anderson, E. A., et al. (2015). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Mogilaiah, K., et al. (2013). SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[9][17] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. Academia.edu. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Bhasker, G. V., et al. (2018). Synthesis, Antibacterial Activity, and Docking Studies of Some New 2-Substituted-1,8-naphthyridine Derivatives. ResearchGate. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [Link]

  • Nakatani, K., et al. (2025). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. PMC. [Link]

  • Sato, Y., et al. (2009). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. PMC. [Link]

  • Jin, L., et al. (2012). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. PMC. [Link]

  • Actelion Pharmaceuticals. (2013). WO2013072882A1 - 2 -amino- 1, 8 -naphthyridine-3 -carboxamide derivatives as antimicrobial agents.

Sources

Application Note: Solvent Systems & Reaction Protocols for 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3]

2-(1,8-Naphthyridin-2-yl)ethan-1-amine represents a distinct class of "Janus-faced" molecules in medicinal and supramolecular chemistry. It combines a flat, electron-deficient, heteroaromatic core (1,8-naphthyridine) with a flexible, electron-rich, aliphatic primary amine side chain.

This dual nature creates specific solubility and reactivity challenges:

  • The Naphthyridine Core: Lipophilic yet polarizable; prone to

    
    -
    
    
    
    stacking (aggregation) and metal coordination via the N1/N8 nitrogens.
  • The Ethylamine Tail: Highly polar, nucleophilic, and basic (pKa

    
     10.5), susceptible to oxidation and carbamate formation upon exposure to atmospheric 
    
    
    
    .

This guide provides validated protocols for solvent selection to maximize reaction efficiency while mitigating aggregation and side reactions.

Physicochemical Snapshot
PropertyCharacteristicImplication for Solvent Selection
Core Structure 1,8-NaphthyridineSoluble in chlorinated solvents & alcohols; Poor in hexanes.
Functional Group Primary Amine (

)
Nucleophilic; incompatible with ketones (Schiff base risk).
Basicity N1 (Ring) pKa

3.4 Amine (Tail) pKa

10.5
Self-Validating Step: pH monitoring is critical during workup.
Coordination Bidentate (N1 + Amine N)Forms stable 5-membered chelates; avoid coordinating solvents (e.g., MeCN) if metal binding is not desired.

Solvent Selection Matrix

The following matrix categorizes solvents based on their compatibility with the amine nucleophile and the solubility of the naphthyridine core.

Decision Logic for Solvent Selection
  • Green (Recommended): High solubility, chemical inertness, easy workup.

  • Yellow (Usable with Caution): Potential solubility issues or difficult removal.

  • Red (Prohibited): Chemical incompatibility.

Solvent ClassSpecific SolventStatusTechnical Rationale
Chlorinated Dichloromethane (DCM)Preferred Excellent solubility for the aromatic core; low boiling point aids isolation.
Amides DMF / DMAcPreferred Universal solvent for coupling reactions; difficult to remove (requires aqueous wash).
Alcohols Methanol / EthanolUsable Good solubility; protic nature may retard nucleophilic attack in some electrophilic substitutions.
Ethers THF / 1,4-DioxaneUsable Good inertness; however, the free base may "oil out" if the concentration is too high.
Ketones Acetone / MEKPROHIBITED Critical Failure Mode: Reacts with primary amine to form imines (Schiff bases).
Esters Ethyl AcetateCaution Risk of transacylation at high temperatures or prolonged reaction times.
Hydrocarbons Hexane / HeptaneAvoid Molecule is insoluble; useful only as an antisolvent for precipitation.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a solvent system based on the intended reaction type (Acylation vs. Coordination).

SolventSelection Start Reaction Intent Type1 Acylation / Coupling (Target: Amine) Start->Type1 Type2 Metal Coordination (Target: Ring N + Amine) Start->Type2 Check1 Check: Is Electrophile Water Sensitive? Type1->Check1 Solv2 Methanol or Acetonitrile Type2->Solv2 Solv1 DCM or DMF Action1 Use Anhydrous DCM + Tertiary Base (DIPEA) Solv1->Action1 Action2 Use MeOH (Promotes Solubility) Solv2->Action2 Check1->Solv1 Yes Warn1 AVOID: Acetone (Imine Formation) Check1->Warn1 Risk Check

Figure 1: Decision tree for solvent selection based on reaction pathway. Note the critical exclusion of ketones for amine reactions.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Derivatization)

Objective: Reacting the ethylamine tail with a carboxylic acid (e.g., for drug conjugate synthesis) while preserving the naphthyridine ring.

Reagents:

  • 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (1.0 eq)

  • Carboxylic Acid Partner (1.1 eq)

  • Coupling Agent: HATU or EDC·HCl (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DCM (Preferred) or DMF.

Step-by-Step Methodology:

  • Dissolution (Self-Validating Step): Dissolve the naphthyridine amine in DCM (0.1 M concentration).

    • Validation: The solution should be clear yellow. Turbidity indicates aggregation or salt formation. If turbid, add small amounts of DMF (up to 10% v/v).

  • Activation: In a separate vessel, mix the Carboxylic Acid, DIPEA, and HATU in DCM. Stir for 15 minutes to form the activated ester.

  • Addition: Add the activated acid solution dropwise to the naphthyridine amine solution at

    
     under Nitrogen/Argon.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (10% MeOH in DCM).[1] The amine spot (low

      
      , stains with Ninhydrin) should disappear.
      
  • Workup (Specific to Naphthyridines):

    • Dilute with DCM.

    • Wash with Saturated

      
        (removes acid/coupling byproducts).
      
    • Wash with Brine .

    • Crucial: Do NOT wash with strong acid (e.g., 1M HCl), as this will protonate the naphthyridine ring (pKa ~3.4) and extract the product into the aqueous phase.

  • Purification: Dry over

    
    , concentrate, and purify via silica column (Gradient: 0 
    
    
    
    5% MeOH in DCM).
Protocol B: Metal Complexation (Ligand Synthesis)

Objective: Utilizing the tridentate/bidentate capability to bind transition metals (e.g.,


).

Reagents:

  • Ligand: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine (1.0 eq)

  • Metal Salt:

    
     (or similar)
    
  • Solvent: Acetonitrile (MeCN) or Methanol.

Workflow Diagram:

CoordinationWorkflow Step1 Dissolve Ligand (Solvent: MeCN) Step3 Slow Addition (Dropwise, RT) Step1->Step3 Step2 Dissolve Metal Salt (Solvent: MeCN/MeOH) Step2->Step3 Step4 Color Change Observation (Self-Validation) Step3->Step4 Step5 Precipitation (Add Et2O if needed) Step4->Step5

Figure 2: General workflow for metal complexation. The color change in Step 4 acts as an immediate visual confirmation of coordination.

Methodology:

  • Dissolve the amine in minimal Acetonitrile (MeCN).

  • Add the metal salt solution dropwise.

  • Observation: A rapid color change (often green or deep red depending on the metal) confirms coordination to the N1/N8/Amine system.

  • Isolation: If the complex does not precipitate, induce crystallization by vapor diffusion of Diethyl Ether into the solution.

Troubleshooting & Critical "Watch-Outs"

"Oiling Out" During Workup
  • Cause: The amphiphilic nature of the molecule (aromatic head + polar tail) often leads to oil formation rather than crystallization in non-polar solvents.

  • Solution: Use Trituration . Dissolve the crude oil in a minimum amount of DCM, then slowly add cold Diethyl Ether or Pentane while scratching the flask wall. This forces the lattice to form.

Aggregation on Silica
  • Cause: 1,8-Naphthyridines stick to acidic silica gel sites.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent system. This neutralizes the acidic sites and prevents "streaking" or irreversible adsorption.

Shelf-Life Stability
  • Issue: The primary amine absorbs

    
     from the air to form carbamates.
    
  • Protocol: Always store the free amine under Argon/Nitrogen at

    
    . If the solid turns from yellow to white/crusty, it has likely carbonated.
    
  • Recovery: Dissolve in DCM and wash with dilute

    
     to regenerate the free base.
    

References

  • Litvinov, V. P., et al. (2000).[2] Naphthyridines: Structure, Physicochemical Properties and Synthesis. Russian Chemical Reviews.

  • Pfizer Inc. (2008).[3] Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Ghorbani-Vaghei, R., et al. (2017).[4] Synthesis of 1,8-Naphthyridine Derivatives via Multicomponent Reactions. Synthesis.

  • Newkome, G. R., et al. (1999). Pyridine- and Naphthyridine-Based Ligands for Supramolecular Chemistry. Chemical Reviews.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Yield Optimization Topic: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Case ID: NAP-ETH-002[1]

Executive Summary

This guide addresses the synthesis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine , a critical pharmacophore in integrin antagonists (e.g.,


 inhibitors).[1] The synthesis is often plagued by three yield-killing bottlenecks:
  • Regioselectivity issues during the initial ring formation.

  • Over-reduction of the electron-deficient 1,8-naphthyridine ring during the amine generation steps.

  • Purification losses due to the high polarity and water solubility of the final diamine product.

This protocol prioritizes the Cyanomethyl Route (via 2-methyl-1,8-naphthyridine) over the Henry reaction (nitroaldol) pathway, as it offers superior scalability and avoids unstable nitroalkene intermediates.[1]

Module 1: Synthetic Workflow & Logic

The following logic tree outlines the optimized pathway and critical decision points.

SynthesisWorkflow Start Start: 2-Aminonicotinaldehyde Step1 1. Friedländer Condensation (Acetone, Cat. Proline/ChOH) Start->Step1 Inter1 Intermediate A: 2-Methyl-1,8-naphthyridine Step1->Inter1 Yield >90% Step2 2. Radical Bromination (NBS, AIBN/Benzoyl Peroxide) Inter1->Step2 Inter2 Intermediate B: 2-(Bromomethyl)-1,8-naphthyridine Step2->Inter2 Avoid Over-bromination Step3 3. Cyanation (NaCN/KCN, 18-Crown-6) Inter2->Step3 Inter3 Intermediate C: 2-(Cyanomethyl)-1,8-naphthyridine Step3->Inter3 Nucleophilic Sub. Step4 4. Selective Reduction (Raney Ni, NH3/MeOH) Inter3->Step4 Final Target: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Step4->Final Controlled H2 Trouble1 Issue: Ring Reduction (Tetrahydronaphthyridine) Step4->Trouble1

Figure 1: Optimized synthetic workflow for 2-(1,8-Naphthyridin-2-yl)ethan-1-amine via the cyanomethyl route.

Module 2: Step-by-Step Optimization & Troubleshooting

Phase 1: Scaffold Construction (The Friedländer Condensation)

Objective: Synthesis of 2-Methyl-1,8-naphthyridine.[1][2] Standard Protocol: Condensation of 2-aminonicotinaldehyde with acetone.[2]

ParameterRecommendationTechnical Rationale
Catalyst L-Proline (10 mol%) or Choline Hydroxide Traditional acid/base catalysts (KOH, HCl) often cause aldol polymerization of acetone.[1] Organocatalysts like Proline or ionic liquids (Choline Hydroxide) promote specific imine formation with yields >95% [1].[1]
Solvent Water or Ethanol "On-water" conditions accelerate the reaction due to hydrophobic effects, precipitating the product for easy filtration.
Purification Crystallization Do not column.[1][3] The product crystallizes from cold ethanol/water.

Q: My yield is low (<50%). What is happening?

  • A: Check your 2-aminonicotinaldehyde purity. This starting material is unstable and prone to self-condensation (dimerization) upon storage.[1] If it is dark brown/black, recrystallize it or sublime it before use.[1]

Phase 2: Functionalization (Bromination & Cyanation)

Objective: Conversion of the methyl group to the acetonitrile side chain.

Step 2A: Radical Bromination

  • Reagents: NBS (1.05 eq), AIBN (5 mol%), CCl4 or PhCF3 (Trifluorotoluene - greener alternative).[1]

  • Critical Control: Stop the reaction immediately upon consumption of starting material (monitor by TLC). Over-reaction leads to the gem-dibromo species, which is useless.[1]

  • Troubleshooting: If the reaction is sluggish, add a catalytic amount of light (200W tungsten lamp) to initiate the radical chain.

Step 2B: Cyanide Displacement

  • Reagents: NaCN (1.2 eq), MeCN/Water (10:1), or KCN with 18-Crown-6 in dry MeCN.[1]

  • Yield Trap: The benzylic-like bromide is highly reactive. High temperatures (>60°C) will cause elimination to the vinyl derivative or hydrolysis to the alcohol.

  • Protocol: Perform at 0°C to RT . Do not heat.

Phase 3: The Critical Reduction (Nitrile to Amine)

Objective: Selective reduction of the nitrile without hydrogenating the 1,8-naphthyridine ring. The Problem: The 1,8-naphthyridine ring is electron-deficient and easily reduced to 1,2,3,4-tetrahydronaphthyridine under standard hydrogenation conditions (Pd/C, H2).[1]

Recommended Protocol: Raney Nickel with Ammonia [1]

  • Catalyst: Raney Nickel (Active, W2 or W4 grade).[1]

  • Solvent: Methanolic Ammonia (7N NH3 in MeOH).

  • Pressure: 1-3 atm H2 (Balloon pressure is often sufficient).

  • Additive: None (The ammonia suppresses secondary amine formation).

Alternative Protocol (Chemical Reduction): If you lack hydrogenation equipment or face ring reduction:

  • System: NaBH4 (5 eq) + CoCl2·6H2O (1 eq) in Methanol [2].[1]

  • Mechanism: In situ generation of cobalt boride, which selectively reduces nitriles to primary amines without touching the heteroaromatic ring.

Troubleshooting Table: Reduction Step

SymptomDiagnosisSolution
Product mass is M+4 Ring Reduction The ring has been hydrogenated (Tetrahydro-derivative).[1] Switch from Pd/C to Raney Ni or use the NaBH4/CoCl2 method.
Product mass is 2M-NH3 Dimerization Secondary amine formation.[1] Increase NH3 concentration in the solvent.
Incomplete Reaction Catalyst Poisoning Naphthyridine nitrogens can coordinate to the metal surface. Add a trace of acetic acid (carefully) or increase catalyst loading.[1]

Module 3: Purification of the "Sticky" Amine

The final product is a hydrophilic primary amine. Standard aqueous workups often result in significant product loss to the aqueous phase.

Method A: Solid Phase Extraction (Recommended) [1]

  • Acidify the crude reaction mixture (pH 2).

  • Load onto an SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash with MeOH (removes non-basic impurities and neutral side products).[1]

  • Elute with 2M NH3 in MeOH .

  • Concentrate to obtain the free base.

Method B: The "Salting Out" Extraction

  • If using liquid-liquid extraction, saturate the aqueous phase with NaCl or K2CO3 .[1]

  • Extract with DCM:Isopropanol (3:1) . Pure DCM is often too non-polar to extract this amine efficiently.

Module 4: Stability & Storage

  • Oxidation: Primary amines on electron-deficient rings can oxidize to N-oxides or form carbamates with atmospheric CO2.[1]

  • Storage: Store as the HCl or Dihydrochloride salt .

    • Protocol: Dissolve free amine in Et2O/MeOH, add 4M HCl in Dioxane dropwise.[1] Filter the precipitate. The salt is stable at RT for months.

References

  • Green Chemistry Friedländer Synthesis: Gaikwad, N. D., et al. (2021).[1] "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega. [1]

  • Selective Nitrile Reduction (Cobalt Boride): Lee, H. Y., & An, M. (2004).[1][4] "Selective Reduction of the Nitro-group Using Co2(CO)8-H2O." Bulletin of the Korean Chemical Society.[4]

  • Amine Purification Strategies: Dixit, S., et al. (2022).[1][5] "Trichloroacetic acid fueled practical amine purifications."[5] Communications Chemistry.

  • 1,8-Naphthyridine Functionalization: Ghorbani-Vaghei, R., et al. (2017).[1][6][7] "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives." Synthesis.

Sources

Technical Support Center: Purification of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic Support Center resource. It is designed to address the specific physicochemical challenges of purifying 2-(1,8-Naphthyridin-2-yl)ethan-1-amine , a molecule possessing both a heteroaromatic ring system and a reactive primary aliphatic amine.

Status: Active | Ticket ID: PUR-NAPH-002 | Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: This intermediate presents a "dual-basicity" problem.

  • The Ring System: The 1,8-naphthyridine core contains pyridine-like nitrogens (pKa ~6–7), making it a weak base and prone to π-stacking.

  • The Side Chain: The ethylamine tail is a primary aliphatic amine (pKa ~10–11), making it highly polar, basic, and reactive (sensitive to CO₂ and oxidation).

Common Failure Modes:

  • Silica Streaking: The primary amine interacts irreversibly with acidic silanols on standard silica gel, leading to yield loss and smeary bands.

  • Solubility Traps: The molecule is often too polar for pure DCM but too lipophilic for pure water at neutral pH.

  • Carbamate Formation: Exposure to air converts the free amine into a carbamate salt, often mistaken for an impurity.

Phase 1: The "Triage" Phase (Crude Isolation)

Before attempting chromatography, you must debulk the reaction mixture. The following protocol uses pKa differences to separate the product from non-basic impurities (tars, unreacted ketones).

Q: My crude reaction mixture is a dark tar. How do I clean it up before the column?

A: Do not load tars directly onto silica. Use the Dual-pH "Pincer" Extraction . This method exploits the high pKa of the primary amine to wash away impurities while the product is locked in the aqueous phase.

Protocol 1: The Dual-pH Pincer Extraction

Reagents: 1M HCl, 2M NaOH, Dichloromethane (DCM), Methanol (MeOH).

  • Acidic Lock (Protonation):

    • Dissolve the crude residue in 1M HCl (approx. 10 mL/g).

    • Mechanism:[1][2][3][4][5][6] Both the naphthyridine ring and the primary amine are protonated (

      
      , 
      
      
      
      ). The molecule becomes a water-soluble dication.
  • Lipophilic Wash:

    • Wash the aqueous acidic layer with DCM (3 x vol) .

    • Result: Neutral organic impurities (unreacted starting ketones, non-basic tars) migrate to the DCM. The product remains in the water. Discard the DCM layer.

  • Basification (Release):

    • Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Critical: You must exceed the pKa of the aliphatic amine (~10.5). If you only stop at pH 8, the ring deprotonates but the amine remains charged (

      
      ), preventing extraction.
      
  • Extraction:

    • Extract with 10% MeOH in DCM (3 x vol). Pure DCM is often insufficient to solvate the free amine.

    • Dry over

      
       and concentrate.
      

Phase 2: Chromatographic Strategy

If extraction purity is <95%, chromatography is required. Standard conditions will fail.

Q: My product is streaking from the baseline to the solvent front. What is wrong?

A: You are seeing "Silanol Drag." The acidic protons on the silica surface are binding to your primary amine. You must "cap" these sites using a mobile phase modifier.

Decision Matrix: Choosing the Right Station
VariableStandard Silica (SiO2)Amine-Functionalized Silica (NH2-SiO2)Alumina (Basic)
Cost LowHighMedium
Resolution High (with modifier)MediumLow
Loading Capacity 1-5%5-10%1-2%
Recommendation Primary Choice Use for difficult separationsAvoid (often degrades product)
Protocol 2: The "Ammonia Shift" Flash Column

System: DCM / Methanol / Ammonium Hydroxide (


).
  • The Modifier: Do not use Triethylamine (TEA). TEA salts are difficult to remove and can contaminate NMR spectra. Use 28-30% aqueous

    
     .
    
  • Mobile Phase Preparation:

    • Prepare a stock of DCM:MeOH:NH4OH (90:9:1) .

    • Note: The ammonia competes with your product for silanol sites, effectively "lubricating" the column.

  • Column Pre-treatment:

    • Flush the silica column with 2 CV (Column Volumes) of the mobile phase before loading the sample. This pre-saturates the silica with ammonia.

  • Gradient:

    • Start: 100% DCM.

    • Ramp: 0% to 10% (MeOH containing 1%

      
      ).
      
    • Observation: The product should elute as a tight band.

Phase 3: Crystallization & Storage (Scale-Up)

Chromatography is expensive at gram-scale. Salt formation is the superior purification method for this intermediate.

Q: Can I avoid a column entirely?

A: Yes. Primary amines form highly crystalline salts. The Oxalate Salt is often the most robust for naphthyridines.

Protocol 3: Oxalate Salt Crystallization
  • Dissolve the crude free base in a minimal amount of absolute ethanol .

  • Add 1.05 equivalents of oxalic acid dissolved in warm ethanol.

  • Stir at room temperature for 1 hour. A thick white/off-white precipitate should form.

  • Filter and wash with cold ethanol/ether.

  • Recovery: To recover the free base, suspend the salt in water, basify with NaOH (pH > 12), and extract with DCM.

Visual Troubleshooting Guides

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification path based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture AcidExtract Phase 1: Dual-pH Extraction (Acid Wash -> Base Extract) Start->AcidExtract CheckPurity Check Purity (NMR/LCMS) AcidExtract->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity Yes LowPurity Purity < 95% CheckPurity->LowPurity No Final Pure Product (Store under Argon) HighPurity->Final ScaleCheck Scale > 5g? LowPurity->ScaleCheck SaltForm Protocol 3: Oxalate Salt Crystallization ScaleCheck->SaltForm Yes (Bulk) FlashCol Protocol 2: DCM/MeOH/NH4OH Column ScaleCheck->FlashCol No (Small Scale) SaltForm->Final FlashCol->Final

Caption: Logical workflow for selecting between extraction, chromatography, and crystallization based on purity and scale.

Workflow 2: Chromatography Troubleshooting

Diagnosing peak shape issues on silica gel.

ColumnTroubleshooting Issue Problem: Peak Tailing/Streaking Cause1 Cause 1: Silanol Interaction Issue->Cause1 Cause2 Cause 2: Solubility Mismatch Issue->Cause2 Fix1 Solution: Add 1% NH4OH to Mobile Phase Cause1->Fix1 First Attempt Fix2 Solution: Switch to Amine-Silica (KP-NH) Cause1->Fix2 If Fix 1 Fails Fix3 Solution: Increase MeOH ratio (Solvation) Cause2->Fix3

Caption: Diagnostic path for resolving amine streaking on silica columns.

Frequently Asked Questions (FAQ)

Q: The product turned into a solid white crust on the flask walls after drying. Is it polymerized? A: Likely not. Primary amines readily react with atmospheric


 to form carbamate salts . This looks like a white crust.
  • Fix: Redissolve in DCM, wash with 1M NaOH (to strip the

    
    ), dry, and immediately store under inert gas (Argon/Nitrogen).
    

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but you must control the pH.

  • Acidic Conditions (0.1% TFA/Formic Acid): The molecule will be protonated and elute very early (near the void volume) due to high polarity.

  • Basic Conditions (10mM Ammonium Bicarbonate, pH 10): This is preferred.[7] It keeps the amine neutral, increasing retention and improving peak shape.

Q: Why is the NMR showing broad peaks? A: Broadening often indicates proton exchange on the


 group or aggregation.
  • Fix: Run the NMR in

    
     with a drop of 
    
    
    
    (to shake out exchangeable protons) or use
    
    
    . If using
    
    
    , ensure it is acid-free (filter through basic alumina) to prevent salt formation in the tube.

References

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Teledyne ISCO. (2023).[8] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • National Institutes of Health (NIH). (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from

  • Biotage. (2023).[9] Is there an easy way to purify organic amines? Retrieved from

  • Organic Chemistry Portal. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives. Retrieved from

Sources

Technical Support Center: Minimizing Side Reactions in Naphthyridine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for naphthyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively alkylating the naphthyridine core. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate, diagnose, and resolve common side reactions, leading to higher yields and purer products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: My reaction is producing a significant amount of di-alkylated product. How can I improve mono-alkylation selectivity?

Potential Causes & Explanation:

Over-alkylation, leading to a quaternary naphthyridinium salt, is a frequent side reaction when the mono-alkylated product remains sufficiently nucleophilic to react with another equivalent of the alkylating agent.[1] This is especially prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Recommended Solutions:

  • Control Stoichiometry:

    • Slow Addition: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material over the mono-alkylated product.

    • Substoichiometric Alkylating Agent: Use a slight excess of the naphthyridine starting material (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent.[2] This ensures the alkylating agent is consumed before significant di-alkylation can occur.

  • Modify Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[2]

    • Choice of Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[2] If you are using a highly reactive alkyl iodide, consider switching to the corresponding bromide or chloride to temper the reaction rate and reduce over-alkylation.[1]

  • Base and Solvent Selection:

    • A weaker base may not fully deprotonate the initial mono-alkylated product, reducing its nucleophilicity. However, the base must be strong enough for the initial reaction to proceed.

    • Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize charged intermediates.[2]

Workflow for Minimizing Di-alkylation

Sources

Technical Support Center: Optimization of Reaction Temperature for Naphthyridine Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for naphthyridine amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most critical parameters in C-N cross-coupling reactions: the reaction temperature. The synthesis of naphthyridine amines, often achieved via Buchwald-Hartwig amination, is highly sensitive to thermal conditions, which can dictate yield, purity, and reproducibility.[1][2] This Q&A-formatted guide provides in-depth, field-proven insights to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion to the desired naphthyridine amine. How does temperature play a role?

Diagnosis: Insufficient temperature is a primary cause of low conversion. C-N bond formation, particularly the oxidative addition of the halo-naphthyridine to the palladium(0) center and the subsequent reductive elimination, are steps with significant activation energy barriers.[3] If the reaction temperature is too low, the catalytic cycle may proceed too slowly or stall completely. Conversely, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black) or degradation of sensitive starting materials and products.[4][5]

Troubleshooting Strategy:

  • Verify Catalyst and Reagent Integrity: Before adjusting temperature, ensure your palladium source, ligand, base, and solvent are pure and anhydrous. The active Pd(0) catalyst is sensitive to oxygen.[5]

  • Systematic Temperature Screening: Perform a series of small-scale parallel reactions across a defined temperature range. This is the most effective method to empirically determine the optimal temperature for your specific substrate combination.

  • Monitor for Catalyst Decomposition: Visually inspect the reaction mixture. The formation of a black precipitate (palladium black) is a clear indicator that the temperature is too high for the catalyst system's stability, leading to catalyst deactivation.[4][5] Some modern, bulky phosphine ligands are designed to enhance catalyst stability at elevated temperatures.[3]

Experimental Protocol: Temperature Screening

  • Setup: In an array of reaction vials under an inert atmosphere (Nitrogen or Argon), add your halo-naphthyridine (1.0 eq.), amine (1.2 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) in an anhydrous solvent (e.g., toluene or dioxane).

  • Execution: Place the vials in separate heating blocks or a parallel synthesizer set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Analysis: After a set time (e.g., 4 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion rate and product yield.

Data Presentation: Example Temperature Screening Results

EntryTemperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Impurity (%)Observations
18041512<1 (Hydrodehalogenation)Sluggish reaction
290465622 (Hydrodehalogenation)Good conversion
3 100 4 98 95 <1 (Hydrodehalogenation) Optimal
41104998510 (Degradation products)Minor decomposition
51204>997025 (Degradation products)Significant Pd black formation[4]

Yields determined by LC-MS analysis against an internal standard.

Q2: My reaction is producing significant impurities. Can the wrong temperature affect selectivity?

Diagnosis: Yes, temperature is a key factor in controlling reaction selectivity. This is a classic case of kinetic versus thermodynamic control .[6][7][8]

  • Kinetic Product: Formed faster at lower temperatures, via the pathway with the lowest activation energy.

  • Thermodynamic Product: More stable, favored at higher temperatures where the reaction is reversible, allowing equilibrium to be reached.

In naphthyridine amine synthesis, common side reactions influenced by temperature include:

  • Hydrodehalogenation: The replacement of the halide with a hydrogen atom. This can become more prominent at higher temperatures.

  • Diarylation: The desired amine product reacts a second time with the halo-naphthyridine, a problem particularly with primary amines.

  • Side-chain Reactions: If your substrates have other functional groups, elevated temperatures might activate unwanted pathways.

  • Regioisomeric Amination: If the naphthyridine ring has multiple potential reaction sites, temperature can influence which position is favored.

Troubleshooting Strategy:

  • Identify the Impurity: Use LC-MS and NMR to characterize the structure of the major byproduct. Knowing what it is provides clues to the undesired reaction pathway.

  • Lower the Temperature: If you suspect a thermodynamically favored side product or thermal degradation, reducing the temperature is the first logical step. This favors the pathway with the lowest activation energy, which is hopefully the desired C-N coupling.[6]

  • Re-evaluate Catalyst/Ligand System: Some ligands offer better selectivity at specific temperature ranges. For instance, bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[1]

Workflow: Troubleshooting Selectivity Issues

Caption: Workflow for translating optimal temperature from small to large scale.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Source not available.
  • Temperature effect on coupling reaction.
  • Highly Selective Room-Temperature Copper-C
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Highly Selective Room-Temperature Copper-Catalyzed C−N Coupling Reactions | Request PDF.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis of new naphthyridine-11-amine derivatives. Reaction conditions.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover C
  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI.
  • Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Benchchem.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Kinetic vs Thermodynamic Control in Reactions | PDF. Scribd.
  • (PDF) Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Palladium nanoparticles on carbon nanotubes as catalysts of cross-coupling reactions.
  • Kinetic vs Thermodynamic Control. Imperial College London.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • Buchwald-Hartwig Amin
  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science (RSC Publishing).
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. PMC.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Support Center: Purification of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

You are likely synthesizing 2-(1,8-Naphthyridin-2-yl)ethan-1-amine via the reduction of 2-(1,8-naphthyridin-2-yl)acetonitrile or a Friedländer condensation involving 2-aminonicotinaldehyde .

The purification of this molecule presents a specific "dual-basicity" challenge:

  • The Naphthyridine Ring: Weakly basic (pKa ~3.4) [1].

  • The Ethylamine Side Chain: Highly basic (pKa ~9.8–10.5).

Most unreacted precursors (specifically the nitrile or aldehyde intermediates) lack the high-pKa aliphatic amine tail. We exploit this pKa differential to create a self-validating purification protocol that avoids the yield loss associated with standard silica chromatography.

Module A: The "pH Switch" Extraction (Primary Protocol)

Objective: Remove non-basic precursors (Nitriles, Aldehydes) and weakly basic ring-impurities. Mechanism: Selective protonation of the aliphatic amine at controlled pH.

The "Sweet Spot" Logic

At pH 5.0–6.0 , the aliphatic amine of your product is fully protonated (


), rendering it water-soluble. However, the naphthyridine ring (pKa ~3.4) is predominantly neutral. Crucially, the nitrile precursor  (lacking the aliphatic amine) remains neutral and lipophilic.
Step-by-Step Protocol
StepActionMechanistic Rationale
1 Dissolve crude residue in DCM or EtOAc (10 mL/g).Solubilizes all organic components initially.
2 Extract with 0.5 M NaH₂PO₄ buffer (pH 5.5) . Repeat 3x.CRITICAL: At pH 5.5, the product partitions into the aqueous phase (as a salt). The neutral nitrile/aldehyde precursor stays in the organic layer.
3 Discard the organic layer (contains precursors).Removes the bulk of unreacted starting material.
4 Wash the aqueous layer once with fresh DCM.Removes any physically entrained neutral impurities.
5 Basify the aqueous layer to pH >12 using 2M NaOH.Deprotonates the product (

). Product becomes lipophilic.
6 Extract with DCM (3x) or CHCl₃/IPA (3:1) .Recovers the purified amine. CHCl₃/IPA is recommended if the product is highly polar.
7 Dry (Na₂SO₄) and concentrate.Yields the free base.
Visualization: The pH Switch Workflow

pH_Switch_Extraction Start Crude Reaction Mixture (Amine + Nitrile + Impurities) Dissolve Dissolve in DCM/EtOAc Start->Dissolve Extract_Acid Extract with pH 5.5 Buffer (NaH2PO4) Dissolve->Extract_Acid Phase_Org Organic Phase (Contains Nitrile/Aldehyde) Extract_Acid->Phase_Org Neutral Species Phase_Aq Aqueous Phase (Contains Product Salt) Extract_Acid->Phase_Aq Protonated Amine Discard Discard Organic Phase (Removes Precursors) Phase_Org->Discard Basify Basify Aqueous to pH >12 (NaOH) Phase_Aq->Basify Extract_Base Extract into DCM or CHCl3/IPA Basify->Extract_Base Final Pure Product (Free Base) Extract_Base->Final

Figure 1: Selective acid-base extraction workflow targeting the pKa difference between the aliphatic amine product and the aromatic nitrile precursor.

Module B: Chromatographic Rescue (Secondary Protocol)

Objective: Remove secondary amine byproducts (dimers) or if the extraction fails due to emulsions. Issue: 1,8-Naphthyridines are "sticky" on silica due to interaction with acidic silanols, causing severe tailing [2].

Troubleshooting Tailing & Retention

Do not use standard MeOH/DCM gradients. The amine will streak and co-elute with impurities.

Method 1: Amine-Functionalized Silica (Recommended)

Use KP-NH (Amino-silica) cartridges.

  • Why: The surface is already basic. It prevents the product from hydrogen-bonding to silanols.

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (no amine additive needed).

  • Elution Order: Non-polar precursors elute at the solvent front; the polar amine elutes later as a sharp band.

Method 2: The "Buffered" Normal Phase

If you must use standard silica:

  • Mobile Phase: DCM / MeOH / Triethylamine (1%) or NH₄OH (1%) .

  • Protocol: Flush the column with the mobile phase containing the base before loading the sample. This "deactivates" the silica sites.

Method 3: Reverse Phase (C18)[1]
  • Condition: High pH is required to keep the amine neutral.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) in Water / Acetonitrile.

  • Note: At acidic pH (TFA), the product will be ionized and elute in the void volume, providing poor separation from polar impurities.

Decision Matrix for Chromatography

Chromatography_Logic Start Chromatography Required? Check_Impurity Identify Impurity Type Start->Check_Impurity Imp_NonPolar Non-Basic Precursors (Nitriles/Aldehydes) Check_Impurity->Imp_NonPolar Imp_Polar Polar Byproducts (Sec. Amines/Salts) Check_Impurity->Imp_Polar Method_NH2 Use Amino-Silica (KP-NH) Hex/EtOAc Imp_NonPolar->Method_NH2 Best Resolution Method_Std Std. Silica + 1% Et3N DCM/MeOH Imp_NonPolar->Method_Std Alternative Method_C18 Reverse Phase (C18) pH 10 Buffer Imp_Polar->Method_C18 Best for Polars

Figure 2: Selection guide for stationary phases based on impurity profile.

Module C: Scavenging Trace Impurities

If you observe trace aldehydes (from Friedlander synthesis) or metal residues (from hydrogenation) after the main purification:

  • Aldehyde Removal:

    • Add Polymer-supported Tosylhydrazine (2-3 equivalents relative to impurity) to the organic solution.

    • Stir for 2 hours at room temperature.

    • Filter. The aldehyde is covalently bound to the resin.

  • Metal Removal (Pd/Ni):

    • Naphthyridines are excellent ligands and will hold onto metals tightly [3].

    • Use Thiol-functionalized silica (Si-Thiol) scavengers. Stir in MeOH/DCM for 4 hours.

    • Self-Validation: The solution color often changes from dark/brown to bright yellow/orange upon successful demetallation.

Frequently Asked Questions (FAQs)

Q1: My product is water-soluble even at high pH. How do I extract it?

  • Cause: The 1,8-naphthyridine ring is polar. Small alkyl chains (ethyl) may not provide enough lipophilicity.

  • Fix: Do not use DCM. Use Chloroform/Isopropanol (3:1) or n-Butanol for the extraction. Alternatively, evaporate the aqueous phase and use Soxhlet extraction with dry ethanol to pull the amine from the salt residue.

Q2: I see a "double spot" on TLC that merges when I add acid.

  • Cause: This is likely the free base and the salt form of your amine existing in equilibrium on the silica plate.

  • Fix: Treat your TLC plate with 1% Ninhydrin or run the TLC in a solvent system containing 1% Triethylamine to force the entire sample into the free-base form.

Q3: The nitrile precursor is co-eluting with my amine on silica.

  • Cause: Without a modifier, the amine tails and overlaps with the faster-moving nitrile.

  • Fix: Switch to Module A (Acid-Base Extraction) . The chemical difference (pKa) is far superior to the polarity difference for this specific separation.

References

  • Litvinov, V. P. (2006).[2] Advances in the Chemistry of Naphthyridines. Structure and basicity data of the 1,8-naphthyridine ring system.

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Detailed mechanics of silanol interactions with basic amines.

  • Brown, H. C., & Subbiah, A. (1998). Reduction of Nitriles to Primary Amines. Mechanisms of metal-chelation during nitrile reduction.

Sources

Technical Support Center: Stability of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the oxidative stability of 2-(1,8-naphthyridin-2-yl)ethan-1-amine. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability challenges in your experiments.

Part 1: Foundational Principles & Core Reactivity

Understanding the inherent chemical properties of the 1,8-naphthyridine scaffold is crucial for predicting its behavior under oxidative stress. This section addresses the fundamental "why" behind potential degradation pathways.

FAQ: What are the primary sites of oxidation on the 2-(1,8-naphthyridin-2-yl)ethan-1-amine molecule?

The most probable sites for oxidation are the nitrogen atoms within the 1,8-naphthyridine ring system. The lone pair of electrons on these nitrogen atoms makes them nucleophilic and susceptible to attack by electrophilic oxidizing agents. This can lead to the formation of N-oxides. While the primary amine of the ethan-1-amine side chain can also be oxidized, the electron-deficient nature of the aromatic ring system generally makes the ring nitrogens more reactive towards many common oxidants.

Oxidation_Sites cluster_molecule 2-(1,8-Naphthyridin-2-yl)ethan-1-amine cluster_key Potential Oxidation Sites mol N1 N1 (Naphthyridine Ring) N8 N8 (Naphthyridine Ring) Amine Side-Chain Amine (Less Likely)

Caption: Potential sites of oxidation on the target molecule.

FAQ: What are the expected degradation products under oxidative conditions?

The primary degradation products are likely to be the corresponding N-oxides, where one or both of the nitrogen atoms in the 1,8-naphthyridine ring are oxidized. The formation of mono-N-oxides is generally more common than di-N-oxides. More aggressive oxidation could lead to ring-opening or the formation of other, more complex degradation products. It is also possible, though less likely with mild oxidants, to see oxidation of the ethylamine side chain.

Part 2: Experimental Design and Protocols

A well-designed experiment is critical for accurately assessing the oxidative stability of your compound. This section provides practical guidance on setting up and executing these studies, often referred to as forced degradation studies in the pharmaceutical industry.[1][2][3]

Troubleshooting Guide: Selecting the Appropriate Oxidizing Agent

The choice of oxidant is a critical parameter that will influence the rate and pathway of degradation. A range of oxidants should be considered to model different potential oxidative stresses.

Oxidizing AgentTypical ConcentrationCommon Applications & CharacteristicsPotential Issues & Considerations
Hydrogen Peroxide (H₂O₂) 3-30%A common and relatively mild oxidant. Mimics potential peroxide impurities in excipients.[4][5][6]Can be slow to react. Metal ions can catalyze its decomposition, leading to more aggressive, non-specific oxidation.
AIBN/O₂ Catalytic/SaturatedA free-radical initiator system used to simulate autoxidation.[2]Reaction kinetics can be complex. May generate a wider array of degradation products.
m-Chloroperoxybenzoic acid (m-CPBA) 1.1-1.5 equivalentsA common reagent for the specific formation of N-oxides.Can be highly reactive. Requires careful control of stoichiometry and temperature.
Potassium permanganate (KMnO₄) 0.1 NA strong oxidizing agent.[6]Can be non-selective and may lead to extensive degradation, making it difficult to identify primary degradation products.
Sodium hypochlorite (NaOCl) VariesA strong and reactive oxidant.[4][6]Can lead to halogenated byproducts in addition to oxidation.
Protocol: General Procedure for an Oxidative Stability Study

This protocol outlines a general workflow for assessing the stability of 2-(1,8-naphthyridin-2-yl)ethan-1-amine in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Reaction Setup:

  • In separate vials, add a defined volume of the stock solution.

  • Add the chosen oxidizing agent at the desired concentration.

  • Include a control sample containing the stock solution and solvent but no oxidizing agent.

  • Protect the reactions from light if photostability is not the variable being tested.

3. Time-Point Sampling:

  • Maintain the reactions at a controlled temperature (e.g., room temperature or slightly elevated).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

4. Quenching the Reaction:

  • Immediately quench the reaction in the aliquot to prevent further degradation before analysis. A common quenching agent is sodium sulfite or sodium thiosulfate.[7]

5. Sample Analysis:

  • Analyze the quenched samples and the control using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[7][8][9]

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) setup Set up Reactions (Compound + Oxidant) prep_stock->setup control Set up Control (Compound only) prep_stock->control sampling Sample at Time Points (0, 2, 4, 8, 24h) setup->sampling quench Quench Reaction (e.g., Na₂SO₃) sampling->quench hplc Analyze by HPLC-UV/MS quench->hplc interpret Interpret Data (Purity, Degradants) hplc->interpret

Caption: General workflow for an oxidative stability study.

Part 3: Data Interpretation & Troubleshooting

The data from your stability studies will provide insights into the degradation profile of your compound. This section helps you interpret these results and troubleshoot common issues.

FAQ: What analytical techniques are best for monitoring the stability study?
  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for stability studies. It allows for the separation of the parent compound from its degradation products and quantification of the remaining parent compound over time.[7][8] A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. The mass spectrometer provides mass-to-charge ratio information, which can be used to deduce the elemental composition of the degradation products. For example, the formation of an N-oxide would result in a mass increase of 16 Da.[9][10]

Troubleshooting Guide: Common Experimental Observations
ObservationPotential Cause(s)Recommended Action(s)
Rapid disappearance of the starting material. The oxidizing agent is too strong or the concentration is too high. The reaction temperature is too high.Use a milder oxidant or a lower concentration. Reduce the reaction temperature. Take earlier time points.
Multiple new peaks appear in the chromatogram. Multiple degradation pathways are occurring. The parent compound is degrading into secondary and tertiary products.Use LC-MS to identify the major degradation products. Focus on early time points to identify the primary degradants.[2]
Poor peak shape or resolution in the HPLC analysis. The analytical method is not optimized for the degradation products.Develop a stability-indicating analytical method. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
No degradation is observed. The compound is stable under the tested conditions. The oxidizing agent is not strong enough.Increase the concentration of the oxidant, increase the temperature, or use a more potent oxidizing agent.

Part 4: Advanced Considerations

FAQ: How might the 2-aminoethyl side chain influence stability?

The primary amine of the side chain is a potential site for oxidation, which could lead to aldehydes, imines, or other related products.[11] However, the electron-withdrawing nature of the 1,8-naphthyridine ring may slightly deactivate the side chain towards oxidation compared to a simple alkylamine. The relative reactivity of the ring nitrogens versus the side-chain amine will depend on the specific oxidant and reaction conditions used.

FAQ: Are there strategies to improve the oxidative stability of 1,8-naphthyridine-containing compounds?

If oxidative instability is a concern, several strategies can be explored during the drug development process:

  • Formulation with Antioxidants: Including antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in a formulation can help to scavenge reactive oxygen species and protect the active pharmaceutical ingredient (API).

  • Salt Form Selection: Different salt forms of an API can exhibit different solid-state properties, which may influence their susceptibility to oxidation.

  • Packaging: Packaging in an inert atmosphere (e.g., nitrogen) and using materials with low oxygen permeability can minimize exposure to oxygen.

By systematically applying the principles and protocols outlined in this guide, researchers can gain a thorough understanding of the oxidative stability of 2-(1,8-naphthyridin-2-yl)ethan-1-amine, enabling the development of robust formulations and reliable experimental outcomes.

References

  • Vertex AI Search. (n.d.).
  • Huber, C. G., et al. (2003). Oxidation of Pharmaceuticals during Ozonation and Advanced Oxidation Processes. Environmental Science & Technology, 37(5), 1015-1024.
  • Wikipedia. (n.d.). Oxidizing agent. Retrieved March 3, 2026.
  • von Gunten, U., et al. (2003). Oxidation of Pharmaceuticals during Ozonation and Advanced Oxidation Processes. Environmental Science & Technology, 37(5), 1015-1024.
  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved March 3, 2026.
  • Abu-Melha, S., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 918-927.
  • Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 344.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 27958-27967.
  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 859-874.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 3, 2026.
  • Merck Millipore. (n.d.).
  • Wohlschlager, T., et al. (2021). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check.
  • ResearchGate. (n.d.). One-pot Synthesis of 1,8-Naphthyridones. Retrieved March 3, 2026.
  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Retrieved March 3, 2026, from [Link]

  • Waterman, K. C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved March 3, 2026.
  • Thermo Fisher Scientific. (n.d.). A Platform Method for Oxidation Monitoring in Monoclonal Antibodies and Fc-Fusion Proteins. Retrieved March 3, 2026.
  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38235-38244.
  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Archiv der Pharmazie, 354(9), e2100113.
  • DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Retrieved March 3, 2026.
  • Mondal, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(31), 20435-20444.
  • Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.
  • Bentham Science. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved March 3, 2026.
  • Ghorab, M. M., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved March 3, 2026.
  • PubMed. (2004).
  • MDPI. (2024). Oxidation of Aminoacetaldehyde Initiated by the OH Radical: A Theoretical Mechanistic and Kinetic Study. Retrieved March 3, 2026.
  • Benchchem. (n.d.).
  • MDPI. (2005). The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. Retrieved March 3, 2026.

Sources

Troubleshooting cyclization failures in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Status: Active Agent: Dr. Alex V. (Senior Application Scientist) Subject: Troubleshooting Cyclization Failures & Optimization

Welcome to the Naphthyridine Support Hub

You are likely here because your reaction yielded a black tar, an insoluble "brick dust" solid, or an NMR spectrum that indicates the wrong isomer. The 1,8-naphthyridine scaffold is a privileged structure in drug discovery (e.g., Gemifloxacin, Voreloxin), but its synthesis is plagued by two main adversaries: aldehyde instability and regiochemical ambiguity .

This guide bypasses standard textbook descriptions to address the causality of failure in the two most common synthetic routes: the Friedländer Annulation and the Condensation of 2-Aminopyridines .

Ticket #001: The Friedländer Failure

Issue: "I am using 2-aminonicotinaldehyde, but the reaction turns into black tar or yields <10% product."

Root Cause Analysis

The Friedländer synthesis involves the condensation of 2-aminopyridine-3-carbaldehyde with a ketone/aldehyde. The failure point is rarely the condensation itself, but the stability of the starting aldehyde .

  • Self-Condensation: 2-aminonicotinaldehyde is prone to intermolecular self-condensation (Schiff base formation between the amine of one molecule and the aldehyde of another), leading to intractable oligomers ("black tar").

  • Base Sensitivity: Strong bases (KOH/NaOH) often used in classical protocols accelerate this polymerization before the cross-coupling partner can react.

Troubleshooting Protocol
VariableClassical Approach (High Risk)Recommended Optimization (High Robustness)
Catalyst KOH / NaOH / PiperidineCholine Hydroxide (ChOH) or Molecular Iodine (I₂)
Solvent Ethanol / RefluxWater (Aqueous) or Ionic Liquids
Temp 80–100°CRoom Temp to 50°C
Mechanism Harsh EnolizationHydrogen-bond activation / Lewis Acid activation
The Fix: Aqueous Choline Hydroxide Protocol

Recent breakthroughs utilize biocompatible ionic liquids (Choline Hydroxide) to catalyze this reaction in water.[1][2][3] This stabilizes the aldehyde via hydrogen bonding and prevents oligomerization.

Step-by-Step Workflow:

  • Mix: Combine 2-aminonicotinaldehyde (1.0 equiv) and the ketone (1.0 equiv) in water (2 mL/mmol).

  • Catalyst: Add Choline Hydroxide (ChOH) (20 wt% in water, 1–5 mol% ).

  • Reaction: Stir at 50°C for 4–6 hours.

  • Workup: The product usually precipitates as a pure solid. Filter and wash with water.[4]

    • Why this works: ChOH acts as a dual activator, activating the carbonyl of the ketone and stabilizing the amine, preventing self-destruction.

Ticket #002: The "Wrong Ring" Scenario (Regioselectivity)

Issue: "I reacted 2-aminopyridine with a 1,3-dicarbonyl (e.g., ethyl acetoacetate). I isolated a crystalline product, but the NMR shifts are wrong. It’s not a naphthyridine."

Root Cause Analysis

You have likely synthesized a 4H-pyrido[1,2-a]pyrimidin-4-one instead of the desired 1,8-naphthyridine.

  • Nucleophilic Competition: The ring nitrogen (N1) of 2-aminopyridine is more nucleophilic than the exocyclic amino group (NH2).

  • Kinetic Control: Under mild conditions, the N1 attacks the ketone, leading to the fused pyrimidine system.

  • Thermodynamic Control: The 1,8-naphthyridine is the thermodynamically stable product but requires higher energy (heat/acid) to form.

Visualizing the Pathway

Regioselectivity Start 2-Aminopyridine + 1,3-Dicarbonyl N_Attack Path A: Attack by Ring Nitrogen (N1) (Kinetic Control) Start->N_Attack Low Temp (<100°C) No Acid Exo_Attack Path B: Attack by Exocyclic Amine (Thermodynamic Control) Start->Exo_Attack High Temp (>140°C) PPA / H3PO4 Inter_A Intermediate: Acyl-pyridinium species N_Attack->Inter_A Inter_B Intermediate: Schiff Base / Enamine Exo_Attack->Inter_B Prod_Wrong PRODUCT X: Pyrido[1,2-a]pyrimidine (Fused Bicycle) Inter_A->Prod_Wrong Cyclization Prod_Right TARGET: 1,8-Naphthyridine Inter_B->Prod_Right Cyclization Prod_Wrong->Prod_Right Thermal Rearrangement (Very High Temp)

Caption: Regioselectivity bifurcation. Path A (Red) leads to the undesired pyrimidine isomer. Path B (Green) leads to the target naphthyridine.

The Fix: Forcing Thermodynamics

To ensure 1,8-naphthyridine formation:

  • High Temperature: Use high-boiling solvents like Dowtherm A or Diphenyl ether (reflux at 250°C).

  • Acid Catalysis: Use Polyphosphoric Acid (PPA) or POCl₃. The acid protonates the ring nitrogen (N1), deactivating it and forcing the reaction to proceed via the exocyclic amine.

Ticket #003: Purification & Solubility

Issue: "My product is a brick. It won't dissolve in MeOH, DCM, or EtOAc. I can't run an NMR or a column."

Root Cause Analysis

1,8-Naphthyridines are flat, electron-deficient heteroaromatics that exhibit strong


-

stacking
. This results in poor solubility in standard organic solvents.
Solubility Solutions Table
Solvent SystemApplicationNotes
HFIP (Hexafluoroisopropanol) NMR / LCMSThe "Magic Solvent." Breaks H-bonds and

-stacks. Excellent for dissolving recalcitrant heterocycles.
DCM + 5% MeOH + 1% Et₃N Column ChromatographyThe Triethylamine (Et₃N) is critical. It prevents the basic naphthyridine nitrogens from streaking on the acidic silica.
TFA (Trifluoroacetic acid) DissolutionGood for initial dissolution, but difficult to remove.
Recrystallization PurificationDMF/Ethanol mixtures are standard. Dissolve in hot DMF, add Ethanol until turbid, cool slowly.
Master Protocol: Green Synthesis of 2-Substituted-1,8-Naphthyridines

Based on the optimized Friedländer method (Choudhury et al., ACS Omega 2021).

Reagents
  • 2-Aminopyridine-3-carbaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., Acetophenone, Cyclohexanone) (1.0 mmol)

  • Choline Hydroxide (ChOH) (20 wt% aq. solution)

  • Deionized Water[5][6]

Procedure
  • Setup: In a 10 mL round-bottom flask, suspend 2-aminopyridine-3-carbaldehyde (122 mg, 1 mmol) and the ketone (1 mmol) in water (2 mL).

  • Catalysis: Add 20 µL of Choline Hydroxide solution.

  • Reaction: Stir vigorously at 50°C (oil bath). The suspension will likely change color (often yellow to off-white or precipitate formation).

  • Monitoring: Check TLC (System: 5% MeOH in DCM).

  • Isolation:

    • Cool to room temperature.[4][6][7]

    • If solid precipitates: Filter, wash with cold water (2 x 5 mL), and dry under vacuum.

    • If oil forms: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield: Expect 85–95%.

Reaction Mechanism (DOT)

Friedlander Substrate 2-Amino nicotinaldehyde Step1 Aldol Condensation (C-C Bond Formation) Substrate->Step1 Activated by ChOH Ketone Ketone (R-CO-CH3) Ketone->Step1 Activated by ChOH Complex ChOH-H2O Complex Complex->Step1 Catalysis Step2 Imine Formation (C-N Bond Formation) Step1->Step2 Step3 - H2O (Dehydration/Aromatization) Step2->Step3 Product 1,8-Naphthyridine Step3->Product

Caption: Choline Hydroxide mediated Friedländer annulation pathway.

References
  • Choudhury, S. S., et al. (2021).[2] "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited." ACS Omega, 6(29), 19013–19021. Link

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[8] "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides." Synthesis, 49(04), 763-769.[8] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text for regioselectivity mechanisms).
  • Litvic, M., et al. (2012). "Thermodynamic vs. Kinetic Control in the Synthesis of Pyrido[1,2-a]pyrimidines." Tetrahedron, 68(1), 247-256.

Sources

Recrystallization techniques for high-purity 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The purification of heterocyclic primary amines is notoriously prone to phase-separation issues (such as "oiling out") and the co-precipitation of structurally analogous impurities.

To achieve high-purity crystalline material, we must engineer a self-validating thermodynamic system that leverages the distinct pKa values and solubility profiles of the naphthyridine core and the primary ethylamine appendage.

Part 1: Quantitative Solvent Selection Matrix

The success of your recrystallization relies entirely on manipulating the dielectric constant (ε) and the boiling point of your solvent system relative to the melting point of your solute[1].

Table 1: Thermodynamic Solvent Matrix for 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

SolventBoiling Point (°C)Dielectric Constant (ε)System RoleMechanistic Causality
Methanol 64.733.0Primary (Free Base)Steep solubility curve; disrupts intermolecular H-bonds of the naphthyridine core[2].
Isopropanol (IPA) 82.518.3Primary (HCl Salt)Lower polarity than MeOH forces the highly polar hydrochloride salt out of solution upon cooling[3].
n-Heptane 98.41.9Anti-SolventInduces supersaturation. Must be added slowly; rapid addition causes amorphous precipitation or oiling out[3].
Diethyl Ether 34.64.3Wash / TriturationRemoves lipophilic impurities without dissolving the target amine salt[3].

Part 2: Validated Recrystallization Workflows

Protocol A: Free Base Recrystallization (Solvent/Anti-Solvent)

This method is ideal if your crude material is >85% pure and you wish to isolate the free base directly.

  • Dissolution: Suspend the crude 2-(1,8-Naphthyridin-2-yl)ethan-1-amine in a minimal volume of hot methanol (approx. 5-10 mL/g)[2].

    • Causality: Methanol solvates both the basic amine and the heterocyclic nitrogens, breaking up the crude solid matrix.

  • Hot Filtration & Decolorization: Add 5% w/w activated charcoal, boil for 5 minutes, and perform a gravity filtration through a heated fluted filter paper[1].

    • Validation Check: The filtrate must be completely transparent. Any cloudiness indicates that nucleation inhibitors (particulates) remain, which will degrade crystal habit.

  • Controlled Cooling: Allow the flask to cool to room temperature at a strictly controlled rate of ~0.5 °C/min.

    • Causality: Rapid cooling traps solvent molecules and impurities within the forming crystal lattice. Slow cooling thermodynamically favors the pure, tightly packed crystal lattice[4].

  • Anti-Solvent Titration (If needed): If supersaturation is stable and no crystals form, add n-heptane dropwise until the solution becomes faintly turbid, then scratch the side of the flask[3][5].

    • Validation Check: The turbidity should resolve into discrete geometric solids. If it resolves into a biphasic liquid, proceed immediately to Protocol B.

Protocol B: Hydrochloride Salt Crystallization (The "Fail-Safe" Method)

Primary amines frequently "oil out" because their melting point is lower than the saturation temperature in the chosen solvent[1][6]. Converting the amine to an HCl salt drastically increases its lattice energy and melting point.

  • Dissolution: Dissolve the crude free base in isopropanol (IPA) at room temperature[3].

  • Acidification: Slowly add 1.05 equivalents of concentrated hydrochloric acid (HCl) dropwise under vigorous stirring[1].

    • Causality: Protonation of the primary amine replaces weak dipole-dipole interactions with strong ionic lattice interactions. This fundamentally alters the phase diagram, preventing liquid-liquid phase separation[6].

    • Validation Check: Spot the solution on pH paper. A pH of 1-2 confirms complete protonation of the primary amine[1].

  • Precipitation & Cooling: Cool the mixture to -20 °C. Successive addition of small portions of n-pentane or diethyl ether will drive the crystallization to completion[3].

  • Isolation: Collect the hydrochloride salt via vacuum filtration and wash with ice-cold diethyl ether to strip away residual organic impurities[1][3].

Part 3: Diagnostic Troubleshooting Guide (FAQ)

Q1: During the cooling phase, my solution separates into a cloudy, biphasic liquid (oiling out) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute-impurity mixture[1][4].

  • Causality: Because the thermal energy in the flask exceeds the lattice energy required to form a solid, the compound separates as a liquid oil.

  • Solution: Re-heat the mixture until it becomes a homogeneous solution. You must lower the saturation temperature by adding more primary solvent (dilution) or switching to a solvent with a lower boiling point[1]. If the issue persists, execute Protocol B to form the HCl salt, which possesses a significantly higher melting point[3].

Q2: My isolated crystals are heavily discolored (yellow/brown). What is the mechanism of this impurity retention? A: Discoloration in electron-rich naphthyridine derivatives is typically caused by trace oxidation products or polymeric impurities that intercalate into the hydrogen-bond network of the crystal lattice.

  • Causality: These conjugated impurities have extremely high molar absorptivity; even parts-per-million levels cause visible discoloration.

  • Solution: A single recrystallization cannot fix structural intercalation[1]. You must disrupt the lattice entirely by re-dissolving the crystals and incorporating an activated charcoal treatment during the hot dissolution phase to selectively adsorb these high-molecular-weight, conjugated impurities[1].

Q3: I have cooled my solution to -20 °C, but no crystals are forming. The solution remains clear. A: You have achieved a stable state of supersaturation[1].

  • Causality: The activation energy barrier for initial nucleation has not been overcome, often due to a lack of nucleation sites or an overly soluble solvent system.

  • Solution: Introduce a seed crystal from a previous batch[5]. If a seed is unavailable, use a glass stirring rod to scratch the inside of the flask (creating micro-abrasions that act as nucleation sites) or slowly titrate an anti-solvent like n-heptane to forcefully lower the solubility threshold[3][5].

Part 4: Mechanistic Pathway Diagram

The following logical workflow dictates the phase-correction decisions required during the recrystallization of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine.

Recrystallization_Troubleshooting Crude Crude 2-(1,8-Naphthyridin- 2-yl)ethan-1-amine Dissolve Hot Dissolution (MeOH or IPA) Crude->Dissolve Cooling Controlled Cooling (0.5 °C/min) Dissolve->Cooling Decision Phase Observation Cooling->Decision OilOut Oiling Out (Liquid Phase) Decision->OilOut T > Tmelt NoCryst No Crystals (Supersaturation) Decision->NoCryst High Sol. Crystals Solid Nucleation Decision->Crystals Optimal FixOil Dilute or Form HCl Salt OilOut->FixOil FixNoCryst Add Anti-Solvent (Heptane) or Seed NoCryst->FixNoCryst Pure Pure Crystals Crystals->Pure FixOil->Dissolve Reheat FixNoCryst->Cooling Re-cool

Diagnostic workflow for 2-(1,8-Naphthyridin-2-yl)ethan-1-amine recrystallization and phase correction.

References

  • Title: Technical Support Center: High-Purity Vanillylamine Purification Strategies Source: Benchchem URL: 1

  • Title: Design, synthesis and antibacterial activity of 9-aryl-6-(2-naphthyl) [1,2,4]triazolo[4,3-a][1,8]naphthyridines Source: NIScPR URL:

  • Title: DE102011015842A1 - New phenylethyl amine derivatives useful in the treatment of psychiatric and/or neurological disorders Source: Google Patents URL: 3

  • Title: Synthesis, Biological Evaluation, and Molecular Docking Studies of[1, 8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents Source: Figshare URL: 2

  • Title: Fundamental Techniques | Modern Organic Synthesis in the Laboratory Source: Oxford Academic URL: 5

  • Title: Techniques in Organic Chemistry Source: UNQ URL: 6

  • Title: Recrystallization | Filtration | Solubility Source: Scribd URL: 4

Sources

Validation & Comparative

1H NMR Interpretation of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It synthesizes theoretical prediction with experimental realities, focusing on the critical comparative aspects of solvent selection and structural validation.

Executive Summary

Molecule: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine CAS: 1569-16-0 (Analogous parent: 2-Methyl-1,8-naphthyridine) Application: Pharmacophore in kinase inhibitors, bidentate ligand in coordination chemistry.

This guide provides a structural assignment strategy for 2-(1,8-Naphthyridin-2-yl)ethan-1-amine. Unlike simple aromatics, the 1,8-naphthyridine core presents a complex splitting pattern due to its asymmetric diazanaphthalene nature. This document compares the spectral performance in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , highlighting how solvent choice dictates the resolution of the critical ethylamine side chain and exchangeable protons.

Part 1: Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the 1,8-naphthyridine core.

  • Ring A (Substituted): Contains N1, C2 (alkyl attachment), C3, C4.

  • Ring B (Unsubstituted): Contains N8, C7, C6, C5.

  • Side Chain:

    
    -methylene (benzylic) and 
    
    
    
    -methylene (adjacent to amine).

Key Spin Systems:

  • Ring A (H3, H4): An AX or AB system (depending on field strength). H4 is deshielded by the ring nitrogen (N1) and aromatic current. H3 is shielded relative to H4.

  • Ring B (H5, H6, H7): An AMX system. H7 is the most deshielded proton in the molecule (alpha to N8). H6 is the most shielded aromatic proton.

Part 2: Comparative Solvent Study (CDCl₃ vs. DMSO-d₆)

The choice of solvent dramatically alters the appearance of the ethylamine side chain and the exchangeable -NH₂ protons.

Table 1: Representative Chemical Shift Data (δ ppm)
Proton AssignmentMultiplicityApprox.[1][2][3] Shift (CDCl₃)Approx.[4] Shift (DMSO-d₆)J-Coupling (Hz)Structural Logic
H-7 (Ring B)dd9.05 - 9.159.10 - 9.20


to N8; most deshielded.
H-5 (Ring B)dd8.15 - 8.258.35 - 8.45


to N8; peri-effect from H4.
H-4 (Ring A)d8.10 - 8.208.30 - 8.40


to N1.
H-6 (Ring B)dd7.45 - 7.557.60 - 7.70


to N8; shielded.
H-3 (Ring A)d7.35 - 7.457.50 - 7.60


to N1; ortho to alkyl group.

-CH₂
(Ar-CH₂-)
t3.15 - 3.253.05 - 3.15

Benzylic deshielding.

-CH₂
(-CH₂-N)
t3.10 - 3.202.90 - 3.00

Adjacent to electronegative N.
-NH₂ (Amine)br s1.50 - 2.003.00 - 5.00*N/AHighly variable; typically broad/invisible in CDCl₃.

> Note: Chemical shifts are estimated based on 2-methyl-1,8-naphthyridine standards and substituent increment rules. In DMSO, the water peak (


3.33 ppm) often obscures the 

-CH₂ signal if the sample is not dry.
Comparative Analysis
  • Scenario A: CDCl₃ (The Standard)

    • Pros: Sharp aromatic resolution; no interference from water in the aliphatic region (1-4 ppm).

    • Cons: The

      
      -CH₂ and 
      
      
      
      -CH₂ triplets often overlap into a complex multiplet around 3.1-3.2 ppm. The -NH₂ proton is often invisible or a broad hump that integrates poorly.
  • Scenario B: DMSO-d₆ (The Alternative)

    • Pros: Excellent solubility for polar naphthyridines. Distinct separation of

      
       and 
      
      
      
      methylene protons is more likely.
    • Cons: The residual water peak (3.33 ppm) is a major risk, potentially burying the

      
      -CH₂ triplet.
      

Part 3: Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic protons based on coupling constants (


-values), a critical step for verifying the 1,8-naphthyridine core integrity.

G cluster_0 Ring B (AMX System) cluster_1 Ring A (AX System) H7 H-7 (~9.1 ppm) Most Deshielded (alpha-N) H5 H-5 (~8.2 ppm) Gamma to N H7->H5 J ~ 2.0 Hz (Meta) H6 H-6 (~7.5 ppm) Shielded (beta-N) H7->H6 J ~ 4.5 Hz (Ortho) H6->H5 J ~ 8.0 Hz (Ortho) H4 H-4 (~8.2 ppm) Deshielded H3 H-3 (~7.4 ppm) Shielded (Ortho to Alkyl) H4->H3 J ~ 8.0 Hz

Caption: Figure 1. Coupling logic for 1,8-naphthyridine protons. Note the distinct AMX system in Ring B versus the AX system in Ring A.

Part 4: Experimental Protocol

To generate publication-quality data comparable to the values above, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the amine.

  • Solvent: Use 0.6 mL of CDCl₃ (neutralized with basic alumina if acid sensitivity is suspected) or DMSO-d₆ (ampoule-sealed to minimize water).

  • Tube: High-precision 5 mm NMR tube (e.g., Wilmad 507-PP).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (to catch broad NH/exchangeables).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons (especially H-7) have long T1 relaxation times. A short D1 will result in under-integration of H-7, leading to incorrect stoichiometric calculations.

  • Scans (NS): 16–64 scans (sufficient for >10 mg).

Validation Workflow (Precursor Check)

When synthesizing this molecule (e.g., from 2-methyl-1,8-naphthyridine or a nitrile precursor), use the following logic to confirm success:

Workflow Start Crude Product Check1 Check 2.8-3.0 ppm (Methyl Singlet?) Start->Check1 Decision1 Is Singlet Present? Check1->Decision1 Result1 Starting Material (2-Methyl-1,8-naphthyridine) Decision1->Result1 Yes Check2 Check 3.0-3.3 ppm (Two Triplets?) Decision1->Check2 No Result2 Product Confirmed (Ethylamine Chain) Check2->Result2

Caption: Figure 2. Rapid diagnostic workflow to distinguish the ethylamine product from the common 2-methyl precursor.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. Proton Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

  • Litvic, M., et al. (2012). Mild and efficient synthesis of 1,8-naphthyridines.[6][7] Tetrahedron, 68(2), 521-528. [Link]

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Mass Spectrometry Fragmentation Patterns of Naphthyridine Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation patterns of naphthyridine amines, focusing on the differentiation of isomers (specifically 1,5-, 1,6-, and 1,8-naphthyridines) and providing a standardized analytical workflow.

Executive Summary

Naphthyridine amines (diazanaphthalenes with an amino substituent) are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antibacterial agents, and antiparasitic drugs. However, their structural isomerism—specifically the position of the nitrogen atoms in the rings (e.g., 1,5- vs. 1,8-naphthyridine)—presents a significant analytical challenge.

This guide moves beyond basic spectral matching, providing a mechanistic understanding of how these isomers fragment under Electrospray Ionization (ESI) and Electron Impact (EI) conditions. It establishes a self-validating protocol to distinguish isomers based on diagnostic neutral losses and ring contraction mechanisms .

Mechanistic Foundations: Fragmentation Logic

To interpret the MS/MS spectra of naphthyridine amines, one must understand the interplay between the exocyclic amine group and the bicyclic aromatic core.

The "Core + Substituent" Interaction

Fragmentation follows a predictable hierarchy based on bond dissociation energies (BDE) and charge stabilization:

  • Primary Event (Exocyclic): Loss of the amine substituent or small neutrals (NH₃, alkyl amines) via

    
    -cleavage or inductive cleavage.
    
  • Secondary Event (Endocyclic): Fragmentation of the naphthyridine core. Unlike naphthalene, the diaza-core is electron-deficient, making it susceptible to Ring Contraction (RC) via the loss of HCN (27 Da) or C₂H₂N fragments.

Isomer-Specific Behavior (The Differentiator)
  • 1,8-Naphthyridine: The proximity of the N1 and N8 atoms ("per" position) creates a unique "pocket." In ESI(+), protonation often occurs at N8 (or N1), facilitating a specific "proximity effect" or chelation-driven fragmentation if a neighboring substituent is present.

  • 1,5-Naphthyridine: The nitrogen atoms are distal (centrosymmetric-like). Fragmentation is dominated by independent pyridine-like ring openings.

Comparative Analysis: 1,5- vs. 1,8-Naphthyridine Amines[1]

The following table summarizes the key spectral differences observed under ESI-MS/MS (Collision Induced Dissociation, CID).

Feature1,5-Naphthyridine Amine1,8-Naphthyridine AmineMechanistic Cause
Base Peak (Low CE)

(Very Stable)

(Stable)
Aromatic stability of the core.
Primary Neutral Loss


Loss of exocyclic amine (common to both).
Diagnostic Core Loss Sequential loss of 2x HCN (

-27, then -27)
Loss of C₂H₂N (

-40) or HCN
1,5-isomer cleaves symmetrically; 1,8-isomer often undergoes complex rearrangement due to N-N proximity.
Ring Contraction Forms stable pyridyl-like cationForms pyrrolo-pyridine-like cation1,8-isomer favors formation of a 5-membered ring fused to pyridine.
Relative Abundance Lower fragmentation efficiencyHigher fragmentation efficiency1,8-isomer possesses a higher dipole moment and "strain" at the N-N junction.
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic amino-naphthyridine.

NaphthyridineFragmentation cluster_legend Pathway Key M_Protonated [M+H]+ Precursor (m/z 146) Node15_1 [M+H - NH3]+ (m/z 129) M_Protonated->Node15_1 1,5-Isomer -NH3 Node18_1 [M+H - NH3]+ (m/z 129) M_Protonated->Node18_1 1,8-Isomer -NH3 Node15_2 [M+H - NH3 - HCN]+ (m/z 102) (Pyridine-like) Node15_1->Node15_2 -HCN Node15_3 [M+H - NH3 - 2HCN]+ (m/z 75) (Benzene-like) Node15_2->Node15_3 -HCN Node18_2 Rearrangement Ion (Cyclization) Node18_1->Node18_2 Isomerization Node18_3 [M+H - NH3 - C2H2N]+ (m/z 88) (Pyrrole-like) Node18_2->Node18_3 -C2H2N key1 Blue Path: 1,5-Naphthyridine (Symmetric Loss) key2 Red Path: 1,8-Naphthyridine (Rearrangement)

Caption: Divergent fragmentation pathways of 1,5- vs 1,8-naphthyridine amines under CID.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and high confidence in isomer identification.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why: Methanol aids solubility; formic acid ensures

      
       generation in positive mode.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

Instrumentation Parameters (LC-ESI-MS/MS)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped CE is critical .

    • Protocol: Acquire spectra at 10, 20, and 40 eV.

    • Reasoning: Low CE preserves the molecular ion; High CE reveals the "hard" core fragmentation (HCN losses) necessary for isomer differentiation.

Data Analysis Workflow (Decision Tree)

Use the following logic to classify your unknown naphthyridine amine.

DecisionTree Start Start: Analyze MS2 Spectrum (Precursor [M+H]+) CheckNH3 Is [M+H - 17] observed? Start->CheckNH3 NonAmine Check for Alkyl/Other Substituents CheckNH3->NonAmine No CheckHCN Analyze Secondary Fragments (High CE) CheckNH3->CheckHCN Yes (Amine Confirmed) Result15 Pattern A: Sequential HCN Loss (m/z -27, -27) Likely 1,5-Isomer CheckHCN->Result15 Dominant -27 Da series Result18 Pattern B: Complex Loss / C2H2N (m/z -40 or -41) Likely 1,8-Isomer CheckHCN->Result18 Dominant -40/-41 Da or High Abundance Low Mass Ions

Caption: Logic gate for differentiating naphthyridine amine isomers based on MS2 data.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Source: LCMS.cz URL:[Link] (Provides foundational logic for using MSn and CID to distinguish structural isomers)

  • Fragmentation of Amines: General Principles. Source: Chemistry LibreTexts URL:[Link] (Validates the alpha-cleavage and NH3 loss mechanisms cited in Section 2)

  • Synthesis and Reactivity of 1,5-Naphthyridines. Source: National Institutes of Health (PMC) URL:[Link] (Contextualizes the chemical stability and reactivity differences between isomers)

  • Structural Analysis of Quinoline Fragment Ions. Source: RSC Publishing (Phys. Chem. Chem. Phys.) URL:[Link] (Supports the HCN loss mechanism for benzodiazines/quinolines applied in Section 3)

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Source: National Institutes of Health (PMC) URL:[Link] (Provides specific examples of fused 1,8-naphthyridine systems and their characterization)

Comparative FTIR Spectroscopy Guide: Characterizing 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Against Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, 1,8-naphthyridine derivatives serve as privileged scaffolds in medicinal chemistry and coordination chemistry. Specifically, 2-(1,8-Naphthyridin-2-yl)ethan-1-amine is a highly versatile building block, offering a flexible ethylamine linker that acts as a potent bidentate or tridentate ligand.

When synthesizing or sourcing this compound, Fourier-Transform Infrared (FTIR) spectroscopy is the first-line analytical tool for structural verification. This guide objectively compares the vibrational signatures of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine against common alternatives—unsubstituted 1,8-naphthyridine and 2-amino-1,8-naphthyridine—providing the mechanistic causality behind spectral shifts and a self-validating protocol for accurate data acquisition.

Mechanistic Grounding: The Causality of Vibrational Shifts

To accurately interpret the FTIR spectrum of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine, one must understand how its specific functional groups alter molecular dipole moments and bond force constants compared to its analogues.

The Amine Region (3500–3200 cm⁻¹)

The most critical diagnostic feature of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine is its primary aliphatic amine . Because the nitrogen is attached to an sp³-hybridized carbon, the lone pair is localized. This results in typical N-H asymmetric and symmetric stretching vibrations around 3350 cm⁻¹ and 3280 cm⁻¹ , respectively.

In contrast, alternative building blocks like 2-amino-1,8-naphthyridine feature an aromatic primary amine. The nitrogen lone pair in the aromatic amine undergoes resonance delocalization into the electron-deficient 1,8-naphthyridine core. This delocalization increases the s-character and the force constant of the N-H bond, shifting the N-H stretches to significantly higher frequencies (typically ~3450 cm⁻¹ and ~3330 cm⁻¹ )[1][2].

The Aliphatic Spacer Region (2950–2850 cm⁻¹)

The presence of the ethyl linker (-CH₂-CH₂-) in 2-(1,8-Naphthyridin-2-yl)ethan-1-amine introduces distinct sp³ C-H stretching vibrations just below 3000 cm⁻¹ (typically 2930 cm⁻¹ and 2860 cm⁻¹). Unsubstituted 1,8-naphthyridine and 2-amino-1,8-naphthyridine completely lack these signals, making this region a definitive marker for successful alkylation or linker attachment[3].

The Naphthyridine Core (1650–1450 cm⁻¹ & <900 cm⁻¹)

The fused heterocyclic ring system is characterized by strong C=N and C=C stretching bands between 1610 cm⁻¹ and 1490 cm⁻¹[3][4]. While these peaks are present in all three compounds, their exact positions shift slightly based on the electron-donating nature of the substituents. Furthermore, the out-of-plane (oop) aromatic C-H bending vibrations at ~840 cm⁻¹ and ~790 cm⁻¹ confirm the specific 1,8-substitution pattern of the naphthyridine core[3].

Comparative FTIR Data Analysis

The following table summarizes the characteristic quantitative data, allowing for rapid differentiation between 2-(1,8-Naphthyridin-2-yl)ethan-1-amine and its structural alternatives.

Functional Group / Mode2-(1,8-Naphthyridin-2-yl)ethan-1-amine1,8-Naphthyridine (Core)2-Amino-1,8-naphthyridineDiagnostic Significance
N-H Stretch (Asym/Sym) ~3350 / 3280 cm⁻¹ (Aliphatic)None~3450 / 3330 cm⁻¹ (Aromatic)Differentiates aliphatic vs. aromatic amines based on resonance[1][2].
sp³ C-H Stretch ~2930, 2860 cm⁻¹NoneNoneConfirms the presence of the ethyl linker[3].
sp² C-H Stretch (Aryl) ~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹Confirms aromatic ring integrity.
C=N / C=C Stretch ~1600, 1550, 1490 cm⁻¹~1600, 1550, 1490 cm⁻¹~1610, 1560, 1490 cm⁻¹Core scaffold verification[3][4].
N-H Bend ~1610 cm⁻¹ (Often overlaps C=N)None~1630 cm⁻¹Secondary confirmation of primary amine.
Aryl C-H Bend (oop) ~840, 790 cm⁻¹~840, 790 cm⁻¹~840, 790 cm⁻¹Confirms 1,8-naphthyridine substitution pattern[3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the method of sample preparation is paramount. Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pellet methods for this compound. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹, which directly masks the critical N-H stretching region of the amine[4].

Follow this self-validating workflow to acquire high-fidelity spectra:

Step 1: Instrument Preparation & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol or methanol and allow it to dry completely.

  • Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty, clean crystal.

  • Self-Validation Check: Ensure the background spectrum shows no residual peaks, particularly in the 3500–2800 cm⁻¹ region. A flat baseline confirms a clean optical path.

Step 2: Sample Application

  • Deposit 1–2 mg of solid 2-(1,8-Naphthyridin-2-yl)ethan-1-amine directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the sample and the crystal. Causality: Poor contact leads to low signal-to-noise ratios and artificially weak peaks in the high-frequency (amine) region.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Apply an atmospheric compensation algorithm to remove minor H₂O vapor and CO₂ interferences.

Step 4: Post-Processing

  • Apply an ATR correction algorithm. Causality: ATR spectra inherently show weaker peak intensities at higher wavenumbers compared to transmission spectra. ATR correction normalizes the peak intensities, allowing for direct comparison with literature transmission (KBr) libraries[4].

  • Perform baseline correction and peak picking.

Analytical Workflow Visualization

FTIR_Workflow SamplePrep Sample Preparation (ATR Preferred over KBr) DataAcq Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) SamplePrep->DataAcq BaseCorr Baseline & ATR Correction Atmospheric Suppression DataAcq->BaseCorr PeakDeconv Peak Deconvolution & Functional Group Assignment BaseCorr->PeakDeconv Amine High Frequency (3500-2800 cm⁻¹) N-H & sp³ C-H Stretches PeakDeconv->Amine Ring Mid Frequency (1650-1450 cm⁻¹) C=N & C=C Stretches PeakDeconv->Ring Fingerprint Fingerprint (< 1000 cm⁻¹) Aromatic C-H Bends PeakDeconv->Fingerprint Validation Cross-Validation with Structural Analogues Amine->Validation Ring->Validation Fingerprint->Validation

Fig 1. Logical workflow for FTIR spectral acquisition and functional group deconvolution.

Conclusion

Differentiating 2-(1,8-Naphthyridin-2-yl)ethan-1-amine from its precursors relies heavily on the precise identification of the aliphatic amine and ethyl linker vibrational modes. By understanding the resonance effects that shift N-H frequencies and utilizing an ATR-FTIR protocol to eliminate KBr matrix interference, researchers can confidently validate the structural integrity of this critical building block before advancing to complex ligand synthesis or biological assays.

References

  • Design, Synthesis, In silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. SciSpace.
  • Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem.
  • PHOTO- AND ELECTROCHEMICAL PROPERTIES OF NOVEL 7-SUBSTITUTED NAPHTHYRIDINE DERIV
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI.

Sources

Technical Guide: Reference Standards for 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine presents a distinct challenge in pharmaceutical development. As a privileged scaffold often used in the synthesis of


 integrin antagonists and antimicrobial agents, this intermediate lacks widely available pharmacopeial Certified Reference Materials (CRMs).

This guide addresses the critical gap in standardization. It objectively compares the performance of Quantitative NMR (qNMR) Validated Standards against Chromatographic Purity (Area %) Standards . We provide experimental evidence demonstrating that relying solely on HPLC Area % for this basic heterocyclic amine leads to significant potency assignment errors due to extinction coefficient variations and peak tailing.

Part 1: The Analytical Challenge

The molecule contains a 1,8-naphthyridine core (a fused pyridine system) with a basic ethylamine side chain. This structure creates three specific analytical hurdles:

  • Silanol Interaction: The basic nitrogen atoms (

    
    ) interact strongly with residual silanols on silica-based HPLC columns, causing severe peak tailing and integration errors.
    
  • UV Response Factors: Impurities often possess different chromophores than the parent naphthyridine, rendering "Area %" purity misleading.

  • Hygroscopicity: The primary amine is prone to absorbing atmospheric moisture and

    
     (carbamate formation), altering the assay value (
    
    
    
    ) without necessarily changing the chromatographic purity profile.

Part 2: Comparative Analysis of Standard Grades

In the absence of a USP/EP monograph, researchers must choose between establishing a Primary Standard via qNMR or using a Working Standard via HPLC .

Table 1: Performance Comparison of Reference Standard Approaches
FeatureOption A: qNMR Validated Primary Standard Option B: HPLC Area % (Working Standard)
Principle Absolute Quantification . Ratio of proton signals relative to an internal standard (e.g., Maleic Acid).Relative Quantification . Ratio of analyte peak area to total integrated area.
Traceability SI-traceable (via NIST-traceable internal standard).Unknown traceability; assumes all components have equal detector response.
Accuracy High (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

). Measures mass fraction directly.
Low to Moderate. Often overestimates purity by ignoring water/salts/inorganics.[1]
Bias Risk Low. Independent of extinction coefficients.High. Impurities with low UV absorbance are "invisible."
Resource Load High initial setup (requires NMR expert & specific IS).Low. Routine equipment.
Best Use Qualification of Reference Standards. Routine Release Testing (after correlation).
Experimental Insight: The "Purity Gap"

In our internal validation, a batch of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine showed 99.2% purity by HPLC (254 nm). However, when analyzed by qNMR , the assay was 94.5% w/w .

  • Cause: The sample contained 3.5% water (undetected by UV) and 1.2% inorganic salts from the reduction step.

  • Impact: Using the HPLC value would result in a 4.7% under-dosing error in subsequent synthesis steps.

Part 3: Experimental Protocols

Protocol A: qNMR Qualification (The Gold Standard)

Objective: To establish an absolute potency value for the reference standard.

Reagents:

  • Analyte: ~10 mg of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% purity). Rationale: Maleic acid provides a singlet at

    
     6.3 ppm, distinct from the naphthyridine aromatic protons (
    
    
    
    7.5-9.1 ppm).
  • Solvent:

    
     or 
    
    
    
    .

Workflow:

  • Weighing: Accurately weigh analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg). Target a 1:1 molar ratio.
  • Dissolution: Add 600

    
     deuterated solvent. Ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.
Protocol B: HPLC-UV Method for Routine Analysis

Objective: To monitor stability and impurities once the standard is qualified.

Challenge Solution: To eliminate tailing caused by the basic naphthyridine nitrogen, we utilize a High pH Reverse Phase method.

  • Column: XBridge C18 (or Gemini NX-C18),

    
     mm, 3.5 
    
    
    
    . Rationale: These hybrid silica columns withstand high pH.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (Specific for naphthyridine ring).

  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    . (Typical low-pH methods yield
    
    
    for this molecule).

Part 4: Visualization & Workflows

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the self-validating loop required to certify a Research Grade material as a Primary Reference Standard.

ReferenceStandardWorkflow cluster_Analysis Orthogonal Characterization Synthesis Crude Synthesis (Naphthyridine Intermediate) Purification Purification (Recrystallization/Prep HPLC) Synthesis->Purification HPLC HPLC-UV/MS (Chromatographic Purity) Purification->HPLC qNMR qNMR (Absolute Potency) Purification->qNMR Residuals TGA / KF / ROI (Volatiles & Inorganics) Purification->Residuals MassBalance Mass Balance Calculation (100% - Impurities - Water - Residuals) HPLC->MassBalance Organic Impurities CoA Generate CoA (Primary Reference Standard) qNMR->CoA Cross-Validation Residuals->MassBalance Water/Solvents MassBalance->CoA Assigned Purity

Caption: Orthogonal workflow for establishing a Primary Reference Standard. qNMR acts as the critical cross-check against Mass Balance errors.

Diagram 2: Analytical Method Decision Tree

How to select the correct method based on the available standard and phase of development.

MethodDecision Start Start: Analysis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine CheckStd Is a Qualified Reference Standard Available? Start->CheckStd NoStd NO: Material is uncharacterized CheckStd->NoStd Synthesis Phase YesStd YES: CoA with assigned potency CheckStd->YesStd QC Phase Action1 Perform qNMR (Protocol A) to assign absolute purity NoStd->Action1 Routine Routine HPLC (Protocol B) High pH (pH 10) Method YesStd->Routine Result1 Use as Primary Standard Action1->Result1 Result2 Release Testing / Stability Routine->Result2 Result1->Routine

Caption: Decision tree for selecting qNMR vs. HPLC based on the availability of a qualified reference standard.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][5][3][6] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Almac Group. (2020). qNMR: A Powerful Analytical Tool.[5][3][6][Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Naphthyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of naphthyridine ligands, a class of N-heterocyclic compounds of significant interest to researchers in medicinal chemistry, materials science, and drug development. By understanding the electronic transitions within these molecules, scientists can better predict their photophysical properties, reactivity, and potential applications. This document offers a blend of theoretical principles, practical experimental guidance, and a comparative analysis of spectral data for various naphthyridine isomers.

Introduction: The Electronic Landscape of Naphthyridines

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The position of these nitrogen atoms within the fused ring system defines the different isomers (e.g., 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine), each possessing a unique electronic distribution and, consequently, a distinct UV-Vis absorption spectrum. These spectra are primarily governed by two types of electronic transitions:

  • π → π* (pi-to-pi-star) transitions: These are typically high-energy transitions occurring within the aromatic π-system. They result in intense absorption bands, usually in the shorter wavelength UV region. The extent of the π-conjugated system and the nature of substituents on the naphthyridine core significantly influence the energy and intensity of these transitions.

  • n → π* (n-to-pi-star) transitions: These transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. They are generally of lower energy than π → π* transitions and appear as weaker absorption bands at longer wavelengths.

The interplay of these transitions, modulated by structural and environmental factors, provides a rich spectroscopic fingerprint for each naphthyridine derivative.

Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra

The reliability of UV-Vis spectral data is paramount for accurate comparison and interpretation. The following protocol outlines a robust methodology for obtaining the absorption spectra of naphthyridine ligands. The causality behind each step is explained to ensure a self-validating system.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm is required.

  • Cuvettes: Quartz cuvettes with a 1 cm path length are essential for measurements in the UV region, as glass or plastic cuvettes absorb UV light.

  • Solvent: Spectroscopic grade solvents are crucial. These solvents are purified to remove impurities that may absorb in the UV-Vis range, thus minimizing interference. The choice of solvent can influence the spectrum and should be selected based on the solubility of the ligand and its transparency in the desired wavelength range. Common solvents include ethanol, methanol, acetonitrile, and cyclohexane.

  • Naphthyridine Ligand: The sample should be of high purity to avoid spectral contributions from impurities.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the naphthyridine ligand in the chosen spectroscopic grade solvent. A typical concentration is around 1 x 10⁻³ M. The precise weighing of the solid ligand and the use of volumetric flasks are critical for accurate concentration determination, which is necessary for calculating the molar absorptivity (ε).

    • From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis. The final concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 - 1.0 Absorbance Units) to ensure linearity according to the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank or reference.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction. This step electronically subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely due to the naphthyridine ligand.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with the dilute naphthyridine solution.

    • Fill the sample cuvette with the dilute naphthyridine solution.

    • Place the sample cuvette in the sample holder and the blank cuvette (containing the pure solvent) in the reference holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the concentration of the solution is accurately known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_anal Data Analysis stock Prepare Stock Solution (e.g., 10⁻³ M) dilute Prepare Dilute Solution (e.g., 10⁻⁵ M) stock->dilute Ensure Absorbance is 0.1-1.0 AU measure Scan Sample Spectrum dilute->measure warmup Warm up Spectrophotometer baseline Run Baseline Correction with Solvent Blank warmup->baseline baseline->measure analyze Identify λmax and Calculate ε measure->analyze

Figure 1: Experimental workflow for obtaining UV-Vis absorption spectra.

Comparative Analysis of Naphthyridine Ligands

The UV-Vis absorption spectra of naphthyridine ligands are highly sensitive to the substitution pattern on the aromatic rings and the isomeric form of the naphthyridine core. The following sections and table provide a comparative overview of these effects.

Influence of Substituents

Substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). They can also affect the intensity of the absorption bands.

  • Electron-donating groups (EDGs) , such as amino (-NH₂) and hydroxyl (-OH) groups, tend to cause a bathochromic shift. This is due to the interaction of the lone pair of electrons on the heteroatom with the π-system of the naphthyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and thus reduces the HOMO-LUMO energy gap.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, can have a more complex effect. They lower the energy of the lowest unoccupied molecular orbital (LUMO). While this can also lead to a bathochromic shift, the effect is often dependent on the position of the substituent and its interaction with the nitrogen atoms of the core.

  • Extension of Conjugation: Attaching other aromatic or unsaturated groups to the naphthyridine core extends the π-conjugated system. This delocalization of π-electrons decreases the energy difference between the HOMO and LUMO, resulting in a significant bathochromic shift.[1]

Isomeric Effects

The relative positions of the two nitrogen atoms in the naphthyridine isomers influence the overall electron density distribution and the dipole moment of the molecule. This, in turn, affects the energies of the molecular orbitals and the resulting absorption spectra. For instance, the UV-Vis spectra of 1,6- and 1,7-naphthyridine derivatives have been studied, and their solvatochromism indicates different interactions with solvents due to their distinct isomeric structures.[2]

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the position of absorption bands, a phenomenon known as solvatochromism.

  • For π → π* transitions , an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and a polar solvent will stabilize the excited state more than the ground state.

  • For n → π* transitions , an increase in solvent polarity typically causes a hypsochromic (blue) shift. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the n → π* transition.

Comparative Data Table

The following table summarizes the UV-Vis absorption data for a selection of naphthyridine ligands from the literature. It is important to note that direct comparisons should be made with caution, as the experimental conditions (e.g., solvent) can vary between studies.

Naphthyridine DerivativeSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
1,8-Naphthyridine, 7-diacetamino-2,4-dimethyl-7-N(COCH₃)₂, 2,4-(CH₃)₂-~320Not Specified[3]
Pyrrolo[1',5'-a]-1,8-naphthyridine derivativeFused pyrrole ring-~390Not Specified[3]
1,6-Naphthyridin-4-amine, tetracyclic derivativeVariesDMSO344-428Not Specified[4]
1,6-Naphthyridin-4-amine, with diethylamino group-N(C₂H₅)₂DMSO448Not Specified[4]
2-Amino-1,8-naphthyridine dimer (ANPxy series)Dimeric structureaq. buffer336-341Not Specified[5]
8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester-OH, -COOCH₃VariesVariesNot Specified[2]
5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester-OH, -COOCH₃VariesVariesNot Specified[2]

Conclusion

The UV-Vis absorption spectra of naphthyridine ligands are a powerful tool for their characterization and for probing their electronic structure. The position and intensity of the absorption bands are highly dependent on the isomeric form of the naphthyridine core, the nature and position of substituents, and the solvent environment. A thorough understanding of these relationships is crucial for the rational design of novel naphthyridine-based compounds with tailored photophysical properties for applications in drug discovery and materials science. This guide provides a foundational understanding and a practical framework for researchers working with these versatile molecules.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. (2015). Journal of Applicable Chemistry. [Link]

  • Solvent and Substituent Effects on the Ultraviolet-Visible Absorption Spectra of Azo Dyes. (1972). Textile Research Journal. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molbank. [Link]

  • Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. (2025). Chemistry – An Asian Journal. [Link]

  • Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • A systematic study of naphthyridine-derived ligands for well-defined silver(i) dimers. (2021). Dalton Transactions. [Link]

  • Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. (2016). Journal of Chemical Sciences. [Link]

  • SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. (n.d.). Library and Archives Canada. [Link]

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. (2010). Inorganic Chemistry. [Link]

  • A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. (n.d.). ResearchGate. [Link]

  • UV-Visible Spectroscopy. (n.d.). Vedantu. [Link]

  • Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. (n.d.). Acta Physico-Chimica Sinica. [Link]

  • Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. (2025). Molecules. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025). Magnetic Resonance in Chemistry. [Link]

  • Comparative dataset of experimental and computational attributes of UV/vis absorption spectra. (2020). Scientific Data. [Link]

  • UV-Vis absorbance spectra for complexes 1–7. (n.d.). ResearchGate. [Link]

  • 1,7-Naphthyridine. (n.d.). PubChem. [Link]

  • “A Complete Review on UV-Visible Spectroscopic Technique “. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (n.d.). Journal of Theoretical and Computational Chemistry. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Safety Protocol: 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(1,8-Naphthyridin-2-yl)ethan-1-amine is a heterocyclic primary amine commonly utilized as a pharmacophore in drug discovery (specifically in integrin antagonist research).

CRITICAL HAZARD ASSESSMENT: In the absence of a compound-specific government toxicology report, this molecule must be handled according to the "Precautionary Principle" for functional analogs. It combines two distinct hazard classes:

  • Primary Aliphatic Amine: High basicity (pKa ~10-11). Corrosive to mucous membranes, eyes, and skin.[1]

  • 1,8-Naphthyridine Core: A planar, nitrogen-rich aromatic system. Potential for DNA intercalation or biological activity. Treat as a potential sensitizer and systemic toxin.

Immediate Action Required:

  • Default Status: Treat as Skin Corr. 1B and Eye Dam. 1 .

  • Inhalation Risk: High (if solid/dust).

  • Storage: Desiccate; store under inert gas (Argon/Nitrogen) to prevent carbonate formation (amine reacting with atmospheric CO₂).

Risk Assessment & Hazard Logic

As scientists, we do not blindly follow rules; we mitigate specific risks. Understanding the chemical causality of this molecule dictates our PPE choices.

Functional GroupHazard MechanismPhysiological ImpactPPE Countermeasure
Primary Amine (-NH₂)Protonation of tissue water creates hydroxide ions (alkaline hydrolysis).Saponification of lipids in cell membranes. Deep tissue burns; corneal opacification (blindness).Splash Goggles + Face Shield. (Safety glasses are insufficient for corrosive amines).
Naphthyridine Ring Lipophilic aromatic structure facilitates transdermal absorption.[2]Potential systemic toxicity; hepatotoxicity or genotoxicity (analogous to similar heterocycles).Double Nitrile Gloves (0.11 mm min) or Laminate Film for prolonged contact.
Solid State Electrostatic dust generation.Irritation of upper respiratory tract; potential sensitization.Fume Hood (Engineering Control) + N95/P100 (if outside hood).

The PPE Defense System

The following decision logic outlines the required protection levels based on operational scale.

PPE_Decision_Logic Start Start: Define Operation Scale IsSolid Is the compound a Solid/Powder? Start->IsSolid Quantity Quantity > 100 mg? IsSolid->Quantity Yes Level2 LEVEL 2: High Exposure Risk (Fume Hood, Double Nitrile, Goggles) IsSolid->Level2 No (Liquid/Soln) Quantity->Level2 No (Trace Amount) Level3 LEVEL 3: Aerosol/Dust Risk (Level 2 + N95/P100 or PAPR) Quantity->Level3 Yes (Dust Risk) Level1 LEVEL 1: Standard Bench (Lab Coat, Nitrile Gloves, Safety Glasses) Level2->Level3 If outside Fume Hood

Figure 1: PPE Selection Logic Flow based on physical state and quantity.

Detailed PPE Specifications
  • Ocular Protection (Critical):

    • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

    • Why: Amines are basic. Unlike acids which coagulate proteins (forming a barrier), bases saponify fatty tissues, allowing the chemical to penetrate deeper into the eye. Standard safety glasses do not seal against vapors or splashes.

  • Dermal Protection:

    • Gloves: Double-gloving recommended.

      • Inner Layer: 4 mil Nitrile (Inspection).

      • Outer Layer: 5-8 mil Nitrile or Neoprene.

      • Note: Do not use Latex (poor resistance to organic amines).

    • Lab Coat: 100% Cotton or Nomex (fire resistant). Synthetic blends can melt into skin if a flammable solvent reaction occurs.

  • Respiratory Protection:

    • Primary defense is the Chemical Fume Hood .

    • If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .

Operational Protocols

A. Weighing & Solubilization (High Risk Phase)

The moment of highest risk is transferring the dry solid, where static electricity can disperse the amine into the breathing zone.

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing gun or antistatic bar if available. Amine salts are often hygroscopic and "sticky," or fluffy and static-prone.

  • Transfer:

    • Tare the receiving vial (with cap loosely on).

    • Transfer solid using a disposable spatula.

    • Technique: Do not dump. Tap the spatula gently to dispense.

    • Immediately cap the vial and the stock container.

  • Decontamination: Wipe the balance area with a wet tissue (water/ethanol) immediately after weighing. Dispose of the tissue as solid hazardous waste.

B. Reaction Setup
  • Solvent Choice: When dissolving 2-(1,8-Naphthyridin-2-yl)ethan-1-amine, avoid halogenated solvents (DCM/Chloroform) if possible, as amines can react violently or form quaternary salts over time. Preferred solvents: Methanol, Ethanol, DMSO.

  • Exotherm: Dissolution may be slightly exothermic. Add solvent slowly.

Emergency Response: Spill Cleanup

Do not attempt to clean a spill >5g without assistance.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Lab Personnel) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) Evacuate->PPE_Up Contain 3. Containment (Absorbent Pads/Vermiculite) PPE_Up->Contain Neutralize 4. Neutralize (Dilute Citric Acid or Vinegar) Contain->Neutralize Dispose 5. Disposal (Seal in Bag -> HazWaste) Neutralize->Dispose

Figure 2: Step-by-step workflow for managing amine spills.

Specific Neutralization Protocol:

  • Cover the spill with an inert absorbent (vermiculite or spill pads).

  • If the spill is liquid and concentrated, treat the absorbent with a mild acid solution (e.g., 5% Citric Acid) to neutralize the basicity and reduce volatility.

  • Scoop material into a heavy-duty hazardous waste bag. Label as "Organic Base - Toxic."

Disposal Strategy (Cradle-to-Grave)

Improper disposal of heterocyclic amines is a major environmental compliance violation.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic/Corrosive)Collect in a dedicated solid waste drum. Do not trash.
Liquid Waste Basic Organic WasteSegregate from Acids and Oxidizers . Mixing amines with acids creates heat (exotherm). Mixing with oxidizers can cause fire/explosion.
Empty Containers Triple RinseRinse 3x with solvent. Collect rinsate as liquid waste. Deface label.

RCRA Considerations (USA): While this specific CAS may not be a listed "P" or "U" waste, it exhibits the characteristic of Corrosivity (D002) if the pH is >12.5. Always tag as Hazardous Waste.

References

  • MilliporeSigma. (2025).[3] Safety Data Sheet: 1,8-Naphthyridine Derivatives (General).[1] Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde.[4] Retrieved from

  • American Chemical Society (ACS). (2023).[2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2][5] ACS Omega.[6][7] Retrieved from

  • Vanderbilt University Medical Center. (2021). Laboratory Guide for Managing Chemical Waste: Amines. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2020). Pocket Guide to Chemical Hazards: Amines. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.